molecular formula C3H5N3S B1296814 3-Methylthio-4H-1,2,4-triazole CAS No. 7411-18-9

3-Methylthio-4H-1,2,4-triazole

Cat. No.: B1296814
CAS No.: 7411-18-9
M. Wt: 115.16 g/mol
InChI Key: QBQOOUMQVKQIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthio-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H5N3S and its molecular weight is 115.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOOUMQVKQIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341731
Record name 3-Methylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7411-18-9
Record name 3-Methylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7411-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Methylthio-4H-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylthio-4H-1,2,4-triazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of thiosemicarbazide to form the key intermediate, 3-mercapto-4H-1,2,4-triazole, followed by a selective S-methylation. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from thiosemicarbazide proceeds through two primary transformations:

  • Step 1: Cyclization of Thiosemicarbazide. Thiosemicarbazide is reacted with formic acid to yield an intermediate formylthiosemicarbazide, which subsequently undergoes intramolecular cyclization under basic conditions to form 3-mercapto-4H-1,2,4-triazole.

  • Step 2: S-Methylation. The resulting 3-mercapto-4H-1,2,4-triazole is then methylated at the sulfur atom using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the final product, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Intermediate_1 1-Formylthiosemicarbazide Thiosemicarbazide->Intermediate_1 Acylation Formic_Acid Formic Acid Mercapto_Triazole 3-Mercapto-4H-1,2,4-triazole Intermediate_1->Mercapto_Triazole Cyclization NaOH NaOH / Heat Final_Product This compound Mercapto_Triazole->Final_Product S-Methylation Methyl_Iodide Methyl Iodide / Base

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

Synthesis of 3-Mercapto-4H-1,2,4-triazole

This procedure involves the initial formation of 1-formylthiosemicarbazide, followed by its cyclization.

Materials:

  • Thiosemicarbazide

  • Formic acid (88-90%)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Formation of 1-Formylthiosemicarbazide: In a round-bottom flask, thiosemicarbazide (1.0 mole) is added to formic acid (400 mL). The mixture is heated on a water bath at 80-90°C for 4 hours with occasional swirling. After cooling, the precipitated solid is filtered, washed with cold water, and dried to obtain 1-formylthiosemicarbazide.

  • Cyclization: The dried 1-formylthiosemicarbazide (0.5 moles) is added to a solution of sodium hydroxide (0.5 moles) in water (300 mL). The mixture is refluxed for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with cold water, and then recrystallized from ethanol or water to yield pure 3-mercapto-4H-1,2,4-triazole.

Synthesis of this compound

This procedure outlines the methylation of the thiol group of the triazole intermediate.

Materials:

  • 3-Mercapto-4H-1,2,4-triazole

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Ethanol or Methanol

Procedure:

  • Deprotonation: 3-Mercapto-4H-1,2,4-triazole (0.1 mole) is dissolved in a solution of sodium hydroxide (0.1 mole) in ethanol (150 mL). The mixture is stirred at room temperature for 30 minutes to form the sodium salt of the thiol.

  • Methylation: Methyl iodide (0.11 mole) is added dropwise to the solution at room temperature with continuous stirring. The reaction mixture is then stirred for an additional 2-3 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is treated with cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
ThiosemicarbazideCH₅N₃S91.13180-184White crystalline powder
3-Mercapto-4H-1,2,4-triazoleC₂H₃N₃S101.13218-222White to off-white crystalline solid
This compoundC₃H₅N₃S115.16165-169[1]White to pale yellow solid[1]

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsReaction Time (h)Typical Yield (%)
Cyclization Thiosemicarbazide, Formic acid, NaOH4-6 (reflux)70-85
S-Methylation 3-Mercapto-4H-1,2,4-triazole, CH₃I, NaOH2-380-95

Spectroscopic Data

The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods.

Table 3: Key Spectroscopic Data for 3-Mercapto-4H-1,2,4-triazole

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (KBr, cm⁻¹) ~3100-2800 (broad, N-H and S-H stretching), ~1620 (C=N stretching), ~1280 (C=S stretching)[2]
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (br s, 1H, SH), ~8.3 (s, 1H, CH), NH protons may be broad and exchangeable

Table 4: Key Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (KBr, cm⁻¹) ~3100 (N-H stretching), ~2920 (C-H stretching of CH₃), ~1610 (C=N stretching)
¹H NMR (DMSO-d₆, δ ppm) ~8.5 (s, 1H, CH), ~2.6 (s, 3H, S-CH₃), NH proton may be broad and exchangeable

Logical Relationships and Workflow

The synthesis follows a clear and logical progression from readily available starting materials to the desired product.

logical_flow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Methylation Thiosemicarbazide Thiosemicarbazide Acylation Acylation (Formation of 1-Formylthiosemicarbazide) Thiosemicarbazide->Acylation FormicAcid Formic Acid FormicAcid->Acylation Cyclization Base-catalyzed Intramolecular Cyclization Acylation->Cyclization Intermediate 3-Mercapto-4H-1,2,4-triazole Cyclization->Intermediate Deprotonation Deprotonation of Thiol Intermediate->Deprotonation Methylation Nucleophilic attack on Methyl Iodide Deprotonation->Methylation Product This compound Methylation->Product

References

Spectroscopic Characterization of 3-Methylthio-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-Methylthio-4H-1,2,4-triazole (CAS Number: 7411-18-9). Due to the absence of publicly available, specific spectral data for this compound in the conducted research, this document focuses on the requisite experimental protocols and presents illustrative data from analogous structures to guide researchers in their analytical endeavors.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active agents.[1] A thorough spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural verification. This guide outlines the standard spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H and ¹³C NMR Spectral Data (Illustrative)

While specific data for this compound is not available, the following tables provide expected chemical shift ranges and data from closely related, substituted triazole derivatives to serve as a reference.

Table 1: Illustrative ¹H NMR Data for Substituted 1,2,4-Triazole Analogs

Functional GroupCompoundSolventChemical Shift (δ) ppm
N-CH₃4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol[2]DMSO-d₆3.55 (s, 3H)
S-CH₂4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol[2]DMSO-d₆4.43 (s, 2H)
NH (triazole)5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine[3]DMSO-d₆12.67 (bs, 1H)

Table 2: Illustrative ¹³C NMR Data for Substituted 1,2,4-Triazole Analogs

Carbon AtomCompoundSolventChemical Shift (δ) ppm
C-3 (Triazole)5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine[3]DMSO-d₆157.1
C-5 (Triazole)5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine[3]DMSO-d₆160.9
S-CH₃3-(1-ethyl-3-methylpyrazol-5-yl)-5-(methylthio)-4-(...)-4H-1,2,4-triazole[4]CDCl₃(Not specified)

Disclaimer: The data presented in Tables 1 and 2 are for analogous, substituted 1,2,4-triazole structures and are intended for illustrative purposes only. Actual chemical shifts for this compound may vary.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.

  • Filtration : To ensure a homogenous solution and prevent interference from particulate matter, filter the sample solution or carefully pipette the clear supernatant into a clean, undamaged 5 mm NMR tube.

  • Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Longer acquisition times may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

Based on the structure of this compound, the following characteristic absorption bands are anticipated.

Table 3: Expected FT-IR Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Triazole ring)Stretching3100 - 3300 (broad)
C-H (Methyl group)Stretching2850 - 3000
C=N (Triazole ring)Stretching1600 - 1411[1]
N=N (Triazole ring)Stretching1570 - 1550[1]
C-S (Thioether)Stretching600 - 800
Experimental Protocol for FT-IR Spectroscopy

For solid samples, one of the following preparation methods is typically employed:

  • KBr Pellet Method :

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Place the finely ground mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) :

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometric Data

Table 4: Expected Mass-to-Charge Ratios (m/z)

Ion TypeDescriptionExpected m/z
[M]⁺˙Molecular Ion (Radical Cation)115.02
[M+H]⁺Protonated Molecular Ion116.03
Fragment IonsResult from the cleavage of the molecule.Varies

Molecular Formula: C₃H₅N₃S; Exact Mass: 115.02076[5]

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) interface.

  • Ionization : In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

  • Fragmentation : The excess energy imparted during ionization often causes the molecular ion to fragment in a predictable manner.

  • Mass Analysis : The resulting ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation or chromophores. For 1,2,4-triazole derivatives, UV absorption is typically observed in the 200-300 nm range.[1]

Expected UV-Vis Absorption Data

Thione-thiol tautomerism in mercapto-1,2,4-triazoles can be studied using UV spectroscopy, with ethanolic solutions often showing two maximum absorption bands between 252-256 nm and 288-298 nm.[1]

Table 5: Expected UV-Vis Absorption Maxima (λmax)

SolventExpected λmax (nm)
Ethanol~250 - 300
Methanol~250 - 300
Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol).

  • Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

  • Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Sample Measurement : Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Data Integration

The characterization of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques to build a cohesive and unambiguous structural assignment.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis & Purification of this compound NMR NMR (¹H, ¹³C) Synthesis->NMR Purified Sample FTIR FT-IR Synthesis->FTIR Purified Sample MS Mass Spectrometry Synthesis->MS Purified Sample UVVIS UV-Vis Synthesis->UVVIS Purified Sample Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVIS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure Consistent Data

References

Spectroscopic Data for 3-Methylthio-4H-1,2,4-triazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 3-Methylthio-4H-1,2,4-triazole.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules. A thorough understanding of its structural and electronic properties is paramount for the design and synthesis of novel derivatives with tailored biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. This technical guide provides a summary of the available ¹H and ¹³C NMR data for this compound, alongside relevant experimental protocols.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H and ¹³C NMR Spectral Data

The anticipated ¹H NMR spectrum would likely show a signal for the N-H proton of the triazole ring, a singlet for the C-H proton of the triazole ring, and a singlet for the methyl protons of the methylthio group. The chemical shifts would be influenced by the solvent used.

Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the two carbon atoms of the triazole ring and one signal for the methyl carbon.

Experimental Protocols

Detailed experimental protocols for acquiring the NMR spectra of this compound would typically involve the following steps. Please note that as specific data was not found, this represents a general methodology.

General NMR Acquisition Protocol:

  • Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrument Setup: The NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence would be used.

    • The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay would be optimized based on the T₁ relaxation times of the protons.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon.

    • The spectral width would be set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans would be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a compound like this compound would follow a logical progression.

G Workflow for NMR Spectral Analysis cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Confirmation A Prepare Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process FID (FT, Phasing) B->D C->D E Reference Chemical Shifts D->E F Integrate 1H Signals E->F I Assign 13C Signals E->I G Analyze Multiplicities F->G H Assign 1H Signals G->H J Correlate 1H and 13C Data H->J I->J K Compare with Predicted Spectra J->K L Final Structure Elucidation K->L

Caption: A logical workflow diagram illustrating the key steps in the acquisition and analysis of NMR data for structural elucidation.

Conclusion

While the 1,2,4-triazole moiety is of considerable importance, a specific and detailed public record of the ¹H and ¹³C NMR data for the parent this compound could not be located for this guide. The information provided herein outlines the expected spectral features and a generalized protocol for data acquisition and analysis. For definitive spectral data, researchers are advised to either perform the NMR experiments directly or consult specialized, proprietary chemical databases. This foundational spectroscopic information is crucial for the unambiguous characterization and further development of novel this compound derivatives in the field of drug discovery.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylthio-4H-1,2,4-triazole

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details experimental protocols, fragmentation patterns, and data interpretation, offering a foundational framework for the analysis of this and structurally related molecules.

Introduction

The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds.[1][2][3] The derivatization of this core, such as with a methylthio group at the 3-position, can significantly influence its physicochemical properties and biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[1] Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in various matrices.

This guide outlines the methodologies for analyzing this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and proposes its characteristic fragmentation pathways.

Experimental Protocols

The choice between GC-MS and LC-MS/MS will depend on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable 1,2,4-triazole derivatives.[4][5]

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

    • If necessary, perform derivatization to increase volatility, although the methylthio group may provide sufficient volatility.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[4][5]

    • Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.[4]

    • Mass Spectrometer: Agilent 5977B mass selective detector or equivalent.[4][5]

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly selective and sensitive technique, particularly for polar and less volatile compounds in complex matrices.[6]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 ng/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu UFLCXR system or equivalent.[6]

    • Column: A C18 column, such as an Aquasil C18 (150 mm x 3 mm, 3 µm), is suitable for separation.[6]

    • Mass Spectrometer: AB SCIEX QTRAP® 5500 or equivalent triple quadrupole mass spectrometer.[6]

  • LC-MS/MS Parameters:

    • Injection Volume: 5 µL

    • Mobile Phase A: 0.1% Formic acid in Water.[1]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min.[1]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Capillary Voltage: 4000 V.[1]

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 40 psi.

    • Collision Gas: Nitrogen.

Proposed Fragmentation Pathways and Data

The following sections describe the predicted fragmentation of this compound (Molecular Weight: 115.16 g/mol ).

3.1. Electron Ionization (EI) Fragmentation

Under EI, the molecule is expected to produce a distinct molecular ion peak and undergo significant fragmentation.

G M [M]+• m/z 115 F1 [M - CH3]+• m/z 100 M->F1 - •CH3 F2 [M - SCH3]+• m/z 68 M->F2 - •SCH3 F3 [M - N2]+• m/z 87 M->F3 - N2 F4 [M - HCN]+• m/z 88 M->F4 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/zProposed IonFormulaNeutral Loss
115[M]+•[C3H5N3S]+•-
100[M - CH3]+•[C2H2N3S]+••CH3
87[M - N2]+•[C3H5NS]+•N2
88[M - HCN]+•[C2H4N2S]+•HCN
68[M - SCH3]+[C2H3N3]+•SCH3

3.2. Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, the molecule will be protonated to form the precursor ion [M+H]+. Tandem MS (MS/MS) of this ion will induce fragmentation.

G MH [M+H]+ m/z 116 F1 [M+H - CH3SH]+ m/z 68 MH->F1 - CH3SH F2 [M+H - NH3]+ m/z 99 MH->F2 - NH3 F3 [M+H - N2]+ m/z 88 MH->F3 - N2 G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Sample Acquisition B Dissolution in Solvent A->B C Filtration B->C D LC or GC Separation C->D E Ionization (ESI or EI) D->E F MS or MS/MS Analysis E->F G Spectrum Acquisition F->G H Data Interpretation G->H I Structural Elucidation H->I J J I->J Reporting

References

Infrared Spectroscopy of 3-Methylthio-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 3-Methylthio-4H-1,2,4-triazole. This analysis is crucial for the structural elucidation and characterization of this important heterocyclic compound, which serves as a key building block in the development of various pharmaceutical agents.

Molecular Structure and Vibrational Modes

This compound is a five-membered heterocyclic ring containing three nitrogen atoms, substituted with a methylthio group at position 3. The infrared spectrum of this molecule is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and the triazole ring itself. The key vibrational modes include N-H stretching, C-H stretching of the methyl group and the triazole ring, C=N and N=N stretching within the ring, and C-S stretching of the methylthio group.

Experimental Protocol for Infrared Spectroscopy

A standardized experimental protocol is essential for obtaining high-quality and reproducible infrared spectra. The following methodology is a synthesis of best practices for the analysis of solid organic compounds like this compound.

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its characteristic functional groups and fingerprint region.

Materials and Equipment:

  • This compound (solid, high purity)

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Shimadzu FT-IR Spectrometer, PerkinElmer, or similar) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[1]

  • Sample holder for KBr pellets

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly clean and dry the agate mortar and pestle.

    • Place approximately 1-2 mg of the this compound sample into the mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Data Acquisition:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's sample compartment.

    • Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

    • For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

    • The spectral resolution should be set to a suitable value, typically 4 cm⁻¹.

  • Data Processing and Analysis:

    • Process the raw data using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify the wavenumbers (cm⁻¹) of the major absorption peaks.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

The following diagram illustrates the general workflow for this experimental protocol:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: High-Purity Sample mix Mix Sample with KBr (1:100) start->mix grind Grind to Fine Powder mix->grind press Press into Transparent Pellet grind->press place Place Pellet in FTIR Spectrometer press->place bkg Record Background Spectrum place->bkg sample_spec Record Sample Spectrum (4000-400 cm⁻¹) bkg->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process identify Identify Peak Frequencies process->identify assign Assign Vibrational Modes identify->assign report Report Data assign->report

Experimental Workflow for FT-IR Spectroscopy

Infrared Spectral Data and Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~ 3100 - 3000MediumC-H stretching (aromatic-like, triazole ring)
~ 2950 - 2850Weak-MediumC-H stretching (aliphatic, -SCH₃ group)
~ 1620 - 1580Medium-StrongC=N stretching (triazole ring)
~ 1550 - 1450Medium-StrongN=N stretching and ring skeletal vibrations
~ 1450 - 1400MediumC-H bending (asymmetric, -SCH₃ group)
~ 1380 - 1350WeakC-H bending (symmetric, -SCH₃ group)
~ 1300 - 1200Medium-StrongN-C=S stretching and other ring vibrations
~ 1100 - 1000MediumRing breathing and other skeletal vibrations
~ 700 - 650Medium-WeakC-S stretching (-SCH₃ group)

Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample (e.g., solid, solution) and intermolecular interactions (e.g., hydrogen bonding).

The following diagram illustrates the logical relationship between the key functional groups of this compound and their expected IR vibrational regions.

G cluster_mol This compound cluster_vib Characteristic IR Vibrational Regions mol Triazole Ring -S-CH₃ Group vib C-H Stretch C=N Stretch N=N Stretch Ring Vibrations C-H Stretch (aliphatic) C-S Stretch mol:f0->vib:v0 ~3100-3000 cm⁻¹ mol:f0->vib:v1 ~1620-1580 cm⁻¹ mol:f0->vib:v2 ~1550-1450 cm⁻¹ mol:f1->vib:v3 ~2950-2850 cm⁻¹ mol:f1->vib:v4 ~700-650 cm⁻¹

Functional Groups and IR Vibrational Regions

Conclusion

The infrared spectrum of this compound provides a valuable fingerprint for its identification and structural verification. The characteristic absorption bands corresponding to the triazole ring and the methylthio substituent are key diagnostic features. This technical guide offers a foundational understanding of the expected spectral features and a standardized protocol for their measurement, which are critical for researchers in medicinal chemistry and drug development. For unambiguous assignment of all vibrational modes, further studies employing computational methods such as Density Functional Theory (DFT) are recommended.[2]

References

An In-depth Technical Guide to the Chemical Properties of 3-Methylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthio-4H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1,2,4-triazole core, it serves as a crucial building block for the synthesis of a wide array of molecules with diverse biological activities. The introduction of the methylthio group at the 3-position modulates the electronic and steric properties of the triazole ring, influencing its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound.

Chemical Properties and Data

The chemical and physical properties of this compound and its immediate precursor, 4H-1,2,4-triazole-3-thiol, are summarized in the table below for easy comparison. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyThis compound4H-1,2,4-triazole-3-thiol
Molecular Formula C₃H₅N₃SC₂H₃N₃S
Molecular Weight 115.16 g/mol 101.13 g/mol
Melting Point Not explicitly found, but related compounds have varied melting points. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol melts at 165-169 °C.218-220 °C
Appearance Expected to be a solid at room temperature.White to off-white crystalline powder.
Solubility Soluble in common organic solvents.Soluble in aqueous alkali solutions, DMF, and 1,4-dioxane.
¹H NMR Data not explicitly found for the 4H-tautomer. For 3-methylthio-1H-1,2,4-triazol-5-amine: δ ~2.5 ppm (s, 3H, SCH₃).For 4-Methyl-4H-1,2,4-triazole-3-thiol: δ 3.55 (s, 3H, N-CH₃), 8.53 (s, 1H, triazole-H), 12.83 (s, 1H, SH).
¹³C NMR Data not explicitly found.Data not explicitly found.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the S-methylation of its precursor, 4H-1,2,4-triazole-3-thiol. This reaction is a standard procedure in heterocyclic chemistry and can be achieved with high efficiency.

General Experimental Workflow

The synthesis of this compound is a two-step process starting from thiocarbohydrazide. The first step is the cyclization to form the 4H-1,2,4-triazole-3-thiol ring, followed by the S-methylation.

G A Thiocarbohydrazide R1 Formic Acid, Reflux A->R1 B 4H-1,2,4-triazole-3-thiol R2 Base (e.g., NaOH or K₂CO₃) Methyl Iodide B->R2 C This compound R1->B R2->C

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the common methods for the S-alkylation of triazole thiols.

Materials:

  • 4H-1,2,4-triazole-3-thiol

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Ethanol or Acetone

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Deprotonation of the Thiol:

    • In a round-bottom flask, dissolve 4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone.

    • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate (1 equivalent), to the solution.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the thiolate salt.

  • S-Methylation:

    • To the stirred solution of the thiolate, add methyl iodide (1-1.2 equivalents) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add cold water to precipitate the crude product.

    • Collect the solid by filtration and wash it with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Reactivity and Further Transformations

The 3-methylthio group in this compound can be further functionalized, making it a versatile intermediate in organic synthesis. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at the 3-position of the triazole ring.

G A This compound R1 Oxidizing Agent (e.g., m-CPBA) A->R1 B 3-Methylsulfinyl-4H-1,2,4-triazole B->R1 Further Oxidation C 3-Methylsulfonyl-4H-1,2,4-triazole R2 Nucleophile (Nu⁻) C->R2 D 3-Substituted-4H-1,2,4-triazole R1->B R1->C R2->D

Reactivity of the 3-methylthio group.

Conclusion

This compound is a valuable heterocyclic building block with a straightforward synthesis. Its chemical properties and the reactivity of the methylthio group allow for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceutical agents and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

Solubility of 3-Methylthio-4H-1,2,4-triazole in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Methylthio-4H-1,2,4-triazole in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound, a heterocyclic compound of interest in various research and development sectors. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document summarizes the available qualitative information for related compounds, provides a detailed, generalized experimental protocol for determining solubility, and presents a visual workflow to guide researchers in generating this critical data.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility data is critical for designing reaction conditions, developing purification strategies such as crystallization, and formulating products for biological or material science applications.

Despite a thorough search of scientific databases and literature, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. A patent for a related synthesis mentions the use of this compound in a mixture of tetrahydrofuran (THF) and water, which suggests some degree of solubility in these solvents, but does not provide quantitative values[1]. Qualitative statements for other substituted triazoles indicate they are generally "soluble in organic solvents"[2]. Given the lack of specific data, this guide provides the necessary protocols for researchers to determine these values experimentally.

Solubility Data of this compound

As of the date of this publication, quantitative solubility data for this compound in common organic solvents is not available in the reviewed literature. The following table is provided as a template for researchers to populate as data becomes available. For context, qualitative solubility information for structurally related compounds is included where available.

SolventTemperature (°C)Solubility ( g/100 mL)Observations / Notes
Methanol 25Data Not Available-
Ethanol 25Data Not Available-
Acetone 25Data Not AvailableA related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is soluble at 2.5% in acetone[3].
Ethyl Acetate 25Data Not Available-
Dichloromethane 25Data Not Available-
Acetonitrile 25Data Not Available-
Toluene 25Data Not Available-
Hexane 25Data Not Available-
Dimethylformamide (DMF) 25Data Not AvailableA related triazole derivative is noted to be soluble in DMF[2].
1,4-Dioxane 25Data Not AvailableA related triazole derivative is noted to be soluble in 1,4-dioxane[2].
Tetrahydrofuran (THF) 25Data Not AvailableUsed as a co-solvent in a reaction, suggesting some solubility[1].

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted and accurate technique[4].

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

    • Glass vials or flasks with airtight seals

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)

Procedure
  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial.

    • Pipette a precise volume of the chosen organic solvent into the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. The time required for equilibrium should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 30 minutes within the temperature-controlled environment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved solid particles. The filtration step should be performed quickly to minimize temperature changes.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Concentration Analysis:

    • Determine the concentration of the diluted solution using a pre-validated analytical method. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): An isocratic HPLC-UV method is often suitable. A calibration curve should be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be generated based on absorbance at a specific wavelength.

      • Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is straightforward but may be less accurate for low solubilities[2][5].

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal container prep2->prep3 equil1 Incubate at constant temperature with agitation (24-72h) prep3->equil1 Start Equilibration equil2 Allow solid to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 Collect Sample samp2 Filter through syringe filter samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze concentration (e.g., HPLC, UV-Vis, Gravimetric) samp3->samp4 calc1 Calculate solubility from concentration and dilution factor samp4->calc1 Data Processing report report calc1->report Final Solubility Value (e.g., g/100mL)

Caption: Workflow for the experimental determination of solubility.

References

3-Methylthio-4H-1,2,4-triazole: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methylthio-4H-1,2,4-triazole. Due to the limited availability of in-depth, publicly accessible stability studies specifically for this compound, this guide synthesizes general principles of chemical stability, information on related triazole compounds, and standard practices for handling and storing sulfur-containing heterocyclic molecules.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. Degradation can be influenced by several factors, including temperature, light, humidity, pH, and the presence of oxidizing agents. Understanding these factors is crucial for ensuring the integrity and shelf-life of this compound in a research or drug development setting.

Forced degradation studies are a common practice in the pharmaceutical industry to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][2]

Recommended Storage Conditions

Based on available safety data sheets and general chemical handling principles, the following storage conditions are recommended for this compound:

ParameterRecommendationRationale
Temperature Store in a dry, cool, and well-ventilated place. Some suppliers recommend ambient temperatures, while for long-term storage, refrigeration (-20°C) is advisable.Lower temperatures slow down the rate of chemical reactions, thus minimizing degradation.
Container Keep container tightly closed.Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation.
Light Store in a light-resistant container.Many organic molecules are susceptible to photodegradation upon exposure to UV or visible light.
Incompatibilities Avoid strong oxidizing agents.The thioether group can be susceptible to oxidation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure and the behavior of related compounds.

Hydrolysis

The triazole ring is generally stable to hydrolysis. However, under strong acidic or basic conditions, cleavage of the ring or modification of the substituents could occur. The methylthio group is generally stable to hydrolysis under neutral conditions.

Oxidation

The methylthio (-SCH3) group is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of the corresponding sulfoxide and sulfone.

Thermal Degradation

Studies on related 1,2,4-triazole-3-thiones suggest that the sulfur-containing analogues are generally less thermally stable than their oxygen counterparts. While this compound is a thioether and not a thione, this suggests that the carbon-sulfur bond may be a point of thermal lability.

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light. The specific photodegradation pathway would depend on the wavelength of light and the presence of photosensitizers.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

G Experimental Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Data Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC MassSpec LC-MS/MS for Degradant Identification HPLC->MassSpec Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation MassSpec->Pathway ShelfLife Shelf-Life Estimation Kinetics->ShelfLife Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo G Potential Oxidative Degradation Pathway A This compound B Sulfoxide Derivative A->B Oxidation C Sulfone Derivative B->C Further Oxidation

References

The Ascendant Role of 3-Methylthio-4H-1,2,4-triazoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-1,2,4-triazole scaffold is a cornerstone in the development of novel therapeutic agents, renowned for its broad spectrum of biological activities. Among its numerous derivatives, the 3-Methylthio-4H-1,2,4-triazole core has emerged as a particularly promising pharmacophore. The introduction of the methylthio group at the 3-position often enhances lipophilicity and modulates the electronic properties of the triazole ring, leading to improved pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, potential applications, and biological evaluation of this compound derivatives in medicinal chemistry, with a focus on their antimicrobial, anticancer, and anticonvulsant properties.

Synthesis of the this compound Core

The primary synthetic route to this compound derivatives commences with the corresponding 4H-1,2,4-triazole-3-thione. This precursor is readily synthesized through the cyclization of thiosemicarbazide derivatives. The subsequent S-methylation is typically achieved by reacting the thione with a methylating agent, such as methyl iodide, in the presence of a base.

G cluster_0 Synthesis of 4H-1,2,4-triazole-3-thione cluster_1 S-Methylation Thiosemicarbazide Thiosemicarbazide Intermediate Intermediate Thiosemicarbazide->Intermediate Carboxylic Acid Derivative 4H-1,2,4-triazole-3-thione 4H-1,2,4-triazole-3-thione Intermediate->4H-1,2,4-triazole-3-thione Cyclization This compound This compound 4H-1,2,4-triazole-3-thione->this compound Methyl Iodide, Base

General synthesis workflow for 3-Methylthio-4H-1,2,4-triazoles.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The methylthio group is believed to contribute to the molecule's ability to penetrate microbial cell membranes.

Quantitative Antimicrobial Data
Compound IDTarget OrganismMIC (µg/mL)Reference
TM-1 Staphylococcus aureus16[1]
TM-1 Bacillus subtilis20[1]
TM-2 Escherichia coli25[1]
TM-2 Salmonella typhi31[1]
TM-3 Candida albicans24[1]
TM-3 Aspergillus niger32[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

The anticancer properties of this compound derivatives have been investigated against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival.

This compound Derivative This compound Derivative Kinase Kinase This compound Derivative->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibits Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Promotes

Hypothetical signaling pathway for anticancer activity.
Quantitative Anticancer Data

Compound IDCancer Cell LineIC50 (µM)Reference
TC-1 MCF-7 (Breast)16.78[2]
TC-2 HepG2 (Liver)20.67[2]
TC-3 Hela (Cervical)29[3]
TC-4 A549 (Lung)14.8[4]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anticonvulsant Activity

Several this compound derivatives have exhibited promising anticonvulsant effects in preclinical models. Their mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Anticonvulsant Data
Compound IDAnimal ModelED50 (mg/kg)Reference
TA-1 MES Test (Mice)38.5[5]
TA-2 scPTZ Test (Mice)52.8[5]
TA-3 6 Hz Test (Mice)40.9[6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Adult male mice are used for the study. The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle (e.g., saline with a small amount of Tween 80).

  • Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis. Neurotoxicity is also assessed, often using the rotarod test, to determine a therapeutic index.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of antimicrobial, anticancer, and anticonvulsant therapy. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to explore and expand upon the medicinal applications of this important class of heterocyclic compounds. Further derivatization and structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for various biological targets.

References

3-Methylthio-4H-1,2,4-triazole: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthio-4H-1,2,4-triazole is a key heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of a reactive methylthio group and the inherent biological activity of the 1,2,4-triazole core, make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis of this compound

The most common and direct route to this compound involves the S-alkylation of its corresponding thione precursor, 4H-1,2,4-triazole-3-thione. This reaction is typically carried out in the presence of a base and a methylating agent, such as methyl iodide.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from thiosemicarbazide, which is first cyclized to form the triazole-thione intermediate, followed by methylation.

G Thiosemicarbazide Thiosemicarbazide Thione 4H-1,2,4-triazole-3-thione Thiosemicarbazide->Thione Cyclization Formic_Acid Formic Acid / Base Formic_Acid->Thione Final_Product This compound Thione->Final_Product S-methylation Methyl_Iodide Methyl Iodide / Base Methyl_Iodide->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4H-1,2,4-triazole-3-thione

A common method for the synthesis of 1,2,4-triazole-3-thiones is the alkaline cyclization of acylthiosemicarbazides. For the unsubstituted 4H-1,2,4-triazole-3-thione, the reaction can be initiated from thiosemicarbazide and formic acid.

StepReagents & ConditionsProcedure
1Thiosemicarbazide, Formic acidA mixture of thiosemicarbazide and an excess of formic acid is heated under reflux for several hours.
2Work-upThe reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4H-1,2,4-triazole-3-thione.

Synthesis of 3-(Methylthio)-4H-1,2,4-triazole

The S-methylation of 4H-1,2,4-triazole-3-thione is a straightforward alkylation reaction.

StepReagents & ConditionsProcedureYield
14H-1,2,4-triazole-3-thione, Base (e.g., K₂CO₃ or NaOH), Methyl iodide, Solvent (e.g., Acetone or Ethanol)A mixture of 4H-1,2,4-triazole-3-thione and a base in a suitable solvent is stirred. Methyl iodide is added dropwise, and the mixture is stirred at room temperature or gentle reflux for a specified time.Typically high
2Work-upThe solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.-

A similar procedure for a substituted derivative, 3-(2-Fluorophenyl)-4-methyl-5-methylthio-4H-1,2,4-triazole, involves refluxing the corresponding thione with potassium carbonate and methyl iodide in acetone.[1]

Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methyl-4H-1,2,4-triazole-3-thiolC₃H₅N₃S115.16165-169
3-Amino-5-methylthio-1H-1,2,4-triazoleC₃H₆N₄S130.17130-133

Data sourced from commercial supplier information and databases.[2]

The methylthio group in this compound is a versatile functional handle. It can be oxidized to the corresponding sulfoxide and sulfone, which modulates the electronic properties and biological activity of the molecule. The triazole ring itself contains several nitrogen atoms that can act as hydrogen bond acceptors or donors, contributing to interactions with biological targets.

Applications as a Building Block in Organic Synthesis

This compound serves as a versatile synthon for the construction of more complex molecules with diverse biological activities. The methylthio group can be displaced by various nucleophiles, or the triazole ring can be further functionalized.

Synthesis of Biologically Active Molecules

Derivatives of 3-methylthio-1,2,4-triazole have shown a wide range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.

Anticancer Agents: The 1,2,4-triazole scaffold is a common feature in many anticancer drugs. The ability of the triazole ring to interact with various biological targets, such as kinases and other enzymes, makes it a privileged structure in cancer drug discovery.

Neuroprotective Agents: Recent studies have highlighted the potential of 1,2,4-triazole derivatives as neuroprotective agents, particularly through the activation of the Nrf2 signaling pathway.

The Nrf2 Signaling Pathway in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. These genes encode for antioxidant and detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]

Some 1,2,4-triazole derivatives have been shown to activate this protective pathway, making them promising candidates for the treatment of neurodegenerative diseases and ischemic brain injury.[3][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress / 1,2,4-Triazole Derivative Oxidative_Stress->Keap1 Inhibition Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Translation & Cellular Protection

Caption: Activation of the Nrf2 signaling pathway by 1,2,4-triazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals. Its straightforward synthesis, coupled with the reactivity of the methylthio group and the inherent biological relevance of the 1,2,4-triazole core, provides a robust platform for the creation of diverse molecular architectures. The demonstrated ability of its derivatives to modulate key biological pathways, such as the Nrf2 signaling cascade, underscores its potential in addressing a range of therapeutic areas, from oncology to neurodegenerative disorders. Further exploration of the chemical space around this scaffold is likely to yield novel and potent drug candidates.

References

The Versatile Reactivity of the Methylthio Group in 3-Methylthio-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Methylthio-4H-1,2,4-triazole scaffold is a pivotal building block in medicinal chemistry and materials science. The methylthio group at the 3-position imparts a unique reactivity profile, serving as a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this functional group, focusing on nucleophilic substitution and oxidation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of the methylthio group in this compound is primarily governed by two key features:

  • Leaving Group Ability: The methylthio (-SCH3) group, particularly when the sulfur is protonated or activated, can function as a competent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of nucleophiles at the C3 position of the triazole ring.

  • Oxidation Susceptibility: The sulfur atom of the methylthio group is susceptible to oxidation, enabling the formation of the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These transformations significantly modulate the electronic properties and potential biological activity of the triazole core.

A general overview of these reaction pathways is depicted below.

Reactivity_Overview General Reactivity Pathways of this compound Start This compound NucSub Nucleophilic Substitution Start->NucSub + Nucleophile Ox Oxidation Start->Ox Oxidizing Agent Amino 3-Amino-4H-1,2,4-triazole NucSub->Amino e.g., NH3 Hydrazino 3-Hydrazino-4H-1,2,4-triazole NucSub->Hydrazino e.g., N2H4 Sulfoxide 3-Methylsulfinyl-4H-1,2,4-triazole Ox->Sulfoxide 1 eq. oxidant Sulfone 3-Methylsulfonyl-4H-1,2,4-triazole Ox->Sulfone ≥2 eq. oxidant

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

The displacement of the methylthio group by various nucleophiles is a cornerstone of the functionalization of the this compound core. This section details the reaction with amines and hydrazines.

Synthesis of 3-Amino-4H-1,2,4-triazole

The conversion of this compound to 3-Amino-4H-1,2,4-triazole is a crucial step in the synthesis of many biologically active compounds.

Experimental Protocol:

  • Materials: this compound, aqueous ammonia, pressure vessel.

  • Procedure: A mixture of this compound and a concentrated aqueous solution of ammonia is heated in a sealed pressure vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Reaction Conditions and Yields: Specific conditions and yields can vary depending on the scale and specific ammonia concentration. It is recommended to perform small-scale optimizations to determine the optimal temperature and reaction time.

Synthesis of 3-Hydrazino-4H-1,2,4-triazole

The reaction with hydrazine provides a direct route to 3-hydrazino-4H-1,2,4-triazole, a valuable intermediate for the synthesis of fused heterocyclic systems.

Experimental Protocol:

  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure: this compound is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.[1]

  • Quantitative Data:

NucleophileReagentSolventTemperatureReaction TimeYield (%)Reference
HydrazineHydrazine HydrateEthanolReflux12 hHigh[1]

Workflow for Nucleophilic Substitution:

Nucleophilic_Substitution_Workflow Workflow for Nucleophilic Substitution Start Start with this compound AddReagent Add Nucleophile (e.g., NH3 or N2H4) and Solvent Start->AddReagent Heat Heat Reaction Mixture (Reflux or Pressure Vessel) AddReagent->Heat Monitor Monitor Reaction by TLC Heat->Monitor Workup Reaction Workup (Cooling, Filtration/Extraction) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for nucleophilic substitution reactions.

Oxidation Reactions

The sulfur atom in the methylthio group can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the amount of oxidizing agent used.

Synthesis of 3-Methylsulfinyl-4H-1,2,4-triazole (Sulfoxide)

Selective oxidation to the sulfoxide requires careful control of the stoichiometry of the oxidizing agent.

Experimental Protocol:

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure: To a solution of this compound in dichloromethane at 0 °C, a solution of one equivalent of m-CPBA in DCM is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Quantitative Data:

Oxidizing AgentEquivalentsSolventTemperatureYield (%)Reference
m-CPBA1.0Dichloromethane0 °CNot specifiedGeneral Method
Synthesis of 3-Methylsulfonyl-4H-1,2,4-triazole (Sulfone)

Oxidation to the sulfone is typically achieved using an excess of the oxidizing agent.

Experimental Protocol:

  • Materials: this compound, hydrogen peroxide (H2O2), sodium tungstate (catalyst), acetic acid.

  • Procedure: this compound is dissolved in acetic acid, and a catalytic amount of sodium tungstate is added. An excess of hydrogen peroxide (typically >2 equivalents) is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the product is isolated by precipitation or extraction and purified by recrystallization.

  • Quantitative Data:

Oxidizing AgentEquivalentsCatalystSolventTemperatureYield (%)Reference
H2O2>2Sodium TungstateAcetic Acid55 °CHigh[2]
m-CPBA>2-DichloromethaneRoom Temp.HighGeneral Method

Workflow for Oxidation:

Oxidation_Workflow Workflow for Oxidation Reactions Start Start with this compound AddReagent Add Oxidizing Agent (e.g., m-CPBA or H2O2) and Solvent Start->AddReagent ControlTemp Control Reaction Temperature (e.g., 0 °C for Sulfoxide) AddReagent->ControlTemp Monitor Monitor Reaction by TLC ControlTemp->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the 1,2,4-Triazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole ring is a vital heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic structure governs its reactivity, allowing for functionalization through both electrophilic and nucleophilic substitution reactions. This guide provides a detailed exploration of these reactions, offering insights into mechanisms, regioselectivity, and experimental protocols relevant to researchers, scientists, and drug development professionals. A large number of compounds incorporating the 1,2,4-triazole nucleus are commercially available, highlighting its importance.[4] The stability of this ring system to metabolism and its ability to act as a hydrogen bond donor and acceptor make it a valuable pharmacophore.[4]

Electronic Structure and Reactivity Overview

The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[5][6] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can interconvert rapidly.[5][7] The ring possesses 6π electrons, fulfilling Hückel's rule for aromaticity.

The electronic landscape of the ring is characterized by:

  • Electron-Rich Nitrogen Atoms: The three nitrogen atoms, particularly the pyridine-type nitrogens, concentrate electron density, making them the primary sites for electrophilic attack.[5][7]

  • Electron-Deficient Carbon Atoms: Both carbon atoms (C3 and C5) are bonded to electronegative nitrogen atoms, resulting in a significant electron deficiency (π-deficient character).[5] This renders them susceptible to attack by nucleophiles, especially under mild conditions.[5][7]

This inherent electronic dichotomy dictates the regioselectivity of substitution reactions: electrophiles target the nitrogen atoms, while nucleophiles target the carbon atoms.

Electrophilic Substitution Reactions

Electrophilic substitution on the 1,2,4-triazole ring occurs almost exclusively at the nitrogen atoms due to their high electron density and the deactivation of the carbon atoms.[5][7]

Protonation

The 1,2,4-triazole ring is weakly basic. Protonation readily occurs, typically at the N4 position, to form a stable triazolium cation.[5]

Alkylation

Alkylation is one of the most common and crucial electrophilic substitution reactions for this ring system. However, it is often complicated by a lack of regioselectivity, yielding a mixture of N1 and N4-substituted isomers.[5][8][9] The ratio of these isomers is highly dependent on the reaction conditions.

Factors Influencing Regioselectivity:

  • Base and Solvent: The choice of base and solvent system plays a critical role. For instance, using sodium ethoxide in ethanol as a base tends to favor N1 alkylation, whereas aqueous sodium hydroxide can produce mixtures.[5] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to consistently yield a high ratio of the N1 isomer.[9]

  • Microwave Conditions: Microwave-assisted synthesis using an ionic liquid as the solvent and potassium carbonate as the base has been developed as a green and efficient method for regioselective N1-alkylation.[10]

Electrophilic_Alkylation cluster_reactants Reactants cluster_products Products Triazole 1H-1,2,4-Triazole Anion Triazolide Anion Triazole->Anion Deprotonation Base Base (-H+) N1_Product 1-Alkyl-1,2,4-triazole Anion->N1_Product SN2 Attack from N1 N4_Product 4-Alkyl-1,2,4-triazole Anion->N4_Product SN2 Attack from N4 AlkylHalide R-X Mixture Mixture of Isomers N1_Product->Mixture N4_Product->Mixture

Table 1: Regioselectivity in the Alkylation of 1,2,4-Triazole

Alkylating AgentBaseSolventConditionsProduct Ratio (N1:N4)Yield (%)Reference
Methyl Sulfateaq. NaOHWaterNot specifiedMixtureNot specified[5]
4-Nitrobenzyl halidesVariousTHFNot specified~90:10High[9]
Various alkyl halidesK₂CO₃Hexylpyridinium bromideMicrowave, 80°C, 10 minN1-selective88[10]
Ethyl chloroacetateSodium methoxideNot specifiedNot specifiedN1-productNot specified[5]

Experimental Protocol: Regioselective N1-Alkylation using Microwave Conditions [10]

  • Reactant Preparation: In a microwave process vial, combine 1,2,4-triazole (1 mmol), the desired alkyl halide (1 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).

  • Solvent Addition: Add hexylpyridinium bromide (3 mL) to the vial to serve as the ionic liquid solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for the time specified for the particular alkyl halide (typically 10-15 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-alkyl-1,2,4-triazole.

Nitration

Nitration of the 1,2,4-triazole ring can be achieved using nitronium salts. The reaction initially yields N-nitro-1,2,4-triazoles.[11] These N-nitro intermediates are often unstable and can undergo rearrangement upon heating in an inert solvent to produce the more stable C-nitro derivatives (specifically, 3-nitro-1,2,4-triazoles).[11]

Experimental Protocol: Nitration of 1,2,4-Triazole Derivatives [11]

(Note: Nitronium salts like NO₂BF₄ are highly reactive and require careful handling in an anhydrous environment.)

  • Reactant Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend the 1,2,4-triazole derivative (1 eq.) in an anhydrous solvent such as sulfolane or acetonitrile.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Add a solution of nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq.) in the same solvent dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Isolation of N-nitro intermediate: Carefully pour the reaction mixture into ice-water. The N-nitro-1,2,4-triazole may precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

  • Rearrangement to C-nitro product (optional): Dissolve the isolated N-nitro intermediate in an inert, high-boiling solvent (e.g., o-dichlorobenzene) and heat the solution at reflux. Monitor the rearrangement by TLC.

  • Purification: After the reaction is complete, cool the mixture and purify the resulting 3-nitro-1,2,4-triazole using crystallization or column chromatography.

Nucleophilic Substitution Reactions

The electron-deficient C3 and C5 positions of the 1,2,4-triazole ring are the targets for nucleophilic substitution. This is most readily achieved when a good leaving group, such as a halogen, is already present at one of these positions.

Nucleophilic_Substitution cluster_process SNAr Mechanism Start 3-Halo-1,2,4-Triazole (X = Cl, Br) Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack at C3 Nucleophile Nucleophile (Nu-) Product 3-Substituted-1,2,4-Triazole (Nu) Intermediate->Product Loss of Leaving Group LeavingGroup Halide Ion (X-)

Substitution on Halogenated Triazoles

The synthesis of halogenated 1,2,4-triazoles provides versatile intermediates for further functionalization. The halogen atoms at the C3 and/or C5 positions can be displaced by a wide range of nucleophiles. Suzuki cross-coupling reactions, for instance, have been successfully used to arylate the 5-position of 3,5-dihalo-1,2,4-triazole nucleosides using various phenylboronic acids.[12]

Direct C-H Functionalization

More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly forming C-C or C-N bonds at the carbon positions of the triazole ring, bypassing the need for pre-halogenation.[13] These reactions, often utilizing palladium or copper catalysts, allow for the coupling of triazoles with a variety of substrates.[13][14]

Table 2: Examples of Nucleophilic Substitution on the 1,2,4-Triazole Ring

Triazole SubstrateReagentCatalyst / ConditionsProductYield (%)Reference
4-Chloroquinolines1,2,4-Triazole Sodium SaltDMFNot specified4-(1H-1,2,4-triazol-1-yl)quinolinesGood
3,5-Dibromo-1-xylosyl-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100°C3-Bromo-5-phenyl-1-xylosyl-1,2,4-triazole70-80
3,5-Dibromo-1-xylosyl-1,2,4-triazole1-Iodo-perfluorohexaneCuI, HMPA120°C3-Bromo-5-perfluorohexyl-1-xylosyl-1,2,4-triazole55
1-Aryl-1,2,4-triazolesAryl HalidesPd(OAc)₂High TempC5-Arylated 1,2,4-triazolesModerate-Good

Experimental Protocol: Suzuki Cross-Coupling on a Halogenated 1,2,4-Triazole [12]

  • Reactant Setup: To a solution of the 3,5-dihalo-1,2,4-triazole derivative (1 eq.) in a 4:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq.) and sodium carbonate (Na₂CO₃) (3 eq.).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Reaction: Heat the reaction mixture at 100°C under an argon atmosphere. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-arylated product.

Logic for Synthetic Strategy Selection

The choice between electrophilic and nucleophilic substitution strategies depends entirely on the desired substitution pattern on the final molecule. The following workflow illustrates the decision-making process for functionalizing the 1,2,4-triazole core.

Synthetic_Strategy Start Define Target Substituted 1,2,4-Triazole Q_Position Substitution at N or C? Start->Q_Position N_Sub Nitrogen Substitution (N1 or N4) Q_Position->N_Sub N C_Sub Carbon Substitution (C3 or C5) Q_Position->C_Sub C Electrophilic_Path Pursue Electrophilic Substitution N_Sub->Electrophilic_Path Nucleophilic_Path Pursue Nucleophilic Substitution C_Sub->Nucleophilic_Path Alkylation Alkylation, Acylation, etc. Electrophilic_Path->Alkylation Halogenation Start with Halogenated Triazole Nucleophilic_Path->Halogenation CH_Activation Direct C-H Functionalization Nucleophilic_Path->CH_Activation SNAr SNAr Reaction (e.g., Suzuki, Buchwald) Halogenation->SNAr

Conclusion

The 1,2,4-triazole ring offers a versatile platform for chemical modification. Its distinct electronic properties allow for selective functionalization at either the nitrogen or carbon atoms through well-established electrophilic and nucleophilic substitution reactions. A thorough understanding of the factors controlling regioselectivity, such as the choice of reagents and reaction conditions, is paramount for the successful synthesis of target molecules. The development of modern techniques, including microwave-assisted synthesis and transition-metal-catalyzed C-H functionalization, has further expanded the synthetic toolbox, enabling the efficient and controlled construction of diverse 1,2,4-triazole derivatives for applications in drug discovery and beyond.

References

Methodological & Application

Synthesis Protocol for 3-Methylthio-4H-1,2,4-triazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive set of application notes and detailed protocols for the synthesis of 3-Methylthio-4H-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the precursor, 4H-1,2,4-triazole-3-thiol, by the cyclization of 1-formyl-3-thiosemicarbazide. The intermediate, 1-formyl-3-thiosemicarbazide, is synthesized from the reaction of thiosemicarbazide with formic acid. The second key step is the S-methylation of the resulting 4H-1,2,4-triazole-3-thiol using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Experimental Protocols

Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol

This procedure is adapted from a well-established method for the synthesis of the triazole thiol precursor.[1]

2.1.1. Synthesis of 1-Formyl-3-thiosemicarbazide

Materials:

  • Thiosemicarbazide

  • 90% Formic acid

  • Deionized water

Procedure:

  • In a 2-liter round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of thiosemicarbazide to the preheated formic acid.

  • Swirl the mixture until the thiosemicarbazide is completely dissolved.

  • Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide may begin to separate during this time.

  • Add 600 mL of boiling water to the reaction mixture, which will result in a milky solution.

  • Filter the hot solution through a fluted filter paper.

  • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.

2.1.2. Cyclization to 4H-1,2,4-triazole-3-thiol

Materials:

  • 1-Formyl-3-thiosemicarbazide

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 2-liter round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes.

  • Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution.

  • Continue cooling the reaction mixture in an ice bath for 2 hours to facilitate precipitation.

  • Collect the precipitated 4H-1,2,4-triazole-3-thiol by suction filtration.

  • For purification, dissolve the crude product in 300 mL of boiling water and filter the hot solution through a fluted filter paper.

  • Cool the filtrate in an ice bath for 1 hour to recrystallize the product.

  • Collect the purified 4H-1,2,4-triazole-3-thiol by suction filtration and air-dry it overnight.

Step 2: Synthesis of this compound

This is a general procedure for the S-alkylation of triazole thiols, adapted for the synthesis of the target compound.

Materials:

  • 4H-1,2,4-triazole-3-thiol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethanol or Acetone

Procedure:

  • Dissolve the dried 4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or acetone in a round-bottomed flask.

  • Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath.

  • Add a slight excess (approximately 1.1 equivalents) of methyl iodide dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1-Formyl-3-thiosemicarbazideC₂H₅N₃OS119.14177-178 (decomposes)[1]71-81[1]
4H-1,2,4-triazole-3-thiolC₂H₃N₃S101.13220-222[1]72-81[1]
This compoundC₃H₅N₃S115.16Not availableNot available

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol cluster_step2 Step 2: Synthesis of this compound A Thiosemicarbazide + Formic Acid B Heating A->B C 1-Formyl-3-thiosemicarbazide B->C D NaOH, H₂O, Heat C->D E Acidification (HCl) D->E F 4H-1,2,4-triazole-3-thiol E->F G 4H-1,2,4-triazole-3-thiol J Reaction G->J H Base (NaOH or K₂CO₃) H->J I Methyl Iodide I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials (Thiosemicarbazide, Formic Acid) Intermediate1 Formation of 1-Formyl-3-thiosemicarbazide Start->Intermediate1 Formylation Intermediate2 Cyclization to 4H-1,2,4-triazole-3-thiol Intermediate1->Intermediate2 Alkaline Cyclization FinalProduct S-Methylation to This compound Intermediate2->FinalProduct Methylation

References

Application Notes and Protocols for the S-methylation of 4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The S-methylation of 4H-1,2,4-triazole-3-thiol is a fundamental synthetic transformation in medicinal chemistry and drug development. The resulting product, 3-(methylthio)-4H-1,2,4-triazole, serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The introduction of the methylthio group modifies the electronic and steric properties of the triazole ring, influencing its interaction with biological targets. This document provides a detailed protocol for the S-methylation of 4H-1,2,4-triazole-3-thiol using methyl iodide, along with relevant data and a workflow visualization to guide researchers in this synthetic procedure.

Chemical Reaction

The S-methylation of 4H-1,2,4-triazole-3-thiol proceeds via a nucleophilic substitution reaction. The thiol group is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the desired S-methylated product.

Reaction Scheme:

Quantitative Data

The following table summarizes typical quantitative data for the S-methylation of 4H-1,2,4-triazole-3-thiol and its derivatives, as compiled from various literature sources.

ParameterValueReference
Reactants
4H-1,2,4-triazole-3-thiol1.0 equivalentGeneric Protocol
Methyl Iodide1.0 - 1.2 equivalentsGeneric Protocol
Base (e.g., NaOH, KOH, K2CO3)1.0 - 1.2 equivalentsGeneric Protocol
Reaction Conditions
SolventEthanol, Methanol, or AcetoneGeneric Protocol
TemperatureRoom Temperature to Reflux (e.g., 78 °C for ethanol)Generic Protocol
Reaction Time2 - 6 hoursGeneric Protocol
Product
Product Name3-(methylthio)-4H-1,2,4-triazole
Yield85-95% (typical)
Melting Point130-133 °C (for 3-amino-5-methylthio-1H-1,2,4-triazole, a related compound)[1]
Spectroscopic Data (for related structures)
¹H NMR (DMSO-d₆, δ, ppm)~2.6 (s, 3H, S-CH₃), ~8.5 (s, 1H, triazole-H), ~13.9 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, δ, ppm)~14.5 (S-CH₃), ~145 (triazole-C5), ~155 (triazole-C3)

Experimental Protocol

This protocol details the S-methylation of 4H-1,2,4-triazole-3-thiol using methyl iodide in an ethanolic solution with sodium hydroxide as the base.

Materials:

  • 4H-1,2,4-triazole-3-thiol

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4H-1,2,4-triazole-3-thiol (e.g., 5.0 g, 49.4 mmol) in 50 mL of ethanol.

  • Basification: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.0 g, 50.0 mmol) in a minimal amount of water and add it dropwise to the stirred triazole solution. Stir the mixture at room temperature for 30 minutes. The formation of the sodium thiolate salt may be observed as a slight change in the appearance of the solution.

  • Methylation: To the stirred solution, add methyl iodide (e.g., 3.4 mL, 54.4 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of cold distilled water. The product, 3-(methylthio)-4H-1,2,4-triazole, should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.

Experimental Workflow

S_Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Methylation Reaction cluster_workup Workup and Isolation cluster_analysis Purification and Analysis dissolve Dissolve 4H-1,2,4-triazole-3-thiol in Ethanol add_base Add NaOH Solution dissolve->add_base Stir for 30 min add_MeI Add Methyl Iodide add_base->add_MeI reflux Reflux for 2-4 hours add_MeI->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize (optional) dry->recrystallize characterize Characterize (MP, NMR) recrystallize->characterize

Caption: Workflow for the S-methylation of 4H-1,2,4-triazole-3-thiol.

Safety Precautions

  • Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Always wear appropriate PPE when handling chemicals in the laboratory.

Conclusion

The S-methylation of 4H-1,2,4-triazole-3-thiol is a robust and high-yielding reaction that provides a key intermediate for the synthesis of various heterocyclic compounds with potential applications in drug discovery. The provided protocol offers a reliable method for the preparation of 3-(methylthio)-4H-1,2,4-triazole, and the accompanying data and workflow diagram serve as valuable resources for researchers in the field.

References

Application Notes and Protocols for the Base-Catalyzed Methylation of 4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the base-catalyzed S-methylation of 4H-1,2,4-triazole-3-thiol, a critical reaction in the synthesis of various biologically active compounds. The resulting product, 3-(methylthio)-4H-1,2,4-triazole, serves as a key building block in the development of novel pharmaceuticals.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The functionalization of the 1,2,4-triazole ring is a key strategy for modulating the pharmacological profile of these molecules. Specifically, the sulfur atom at the C3 position of 4H-1,2,4-triazole-3-thiol is a versatile handle for introducing various substituents.

Base-catalyzed methylation of the thiol group is a fundamental transformation that yields 3-(methylthio)-4H-1,2,4-triazole. This reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated thiolate anion attacks a methylating agent. The resulting methylthioether is a common intermediate in the synthesis of more complex molecules with potential applications in drug discovery.[3][4]

Data Presentation

The efficiency of the base-catalyzed methylation of 4H-1,2,4-triazole-3-thiol can be influenced by several factors, including the choice of base, methylating agent, solvent, and reaction temperature. Below is a summary of representative quantitative data for this reaction and its derivatives.

Table 1: Comparison of Reaction Conditions for S-Methylation of 4H-1,2,4-triazole-3-thiol Derivatives

EntrySubstrateBaseMethylating AgentSolventTemperatureYield (%)Reference
15-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thioneK₂CO₃Methyl iodideAcetoneRefluxNot specified[5]
24-Phenylamino-5-phenyl-4H-1,2,4-triazole-3-thiolNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
34-Aryl-5-substituted-4H-1,2,4-triazole-3-thiolaq. KOHDimethyl sulfateWaterNot specified75[7]
44-Amino-5-aryl-4H-1,2,4-triazole-3-thiolNaOHNot specifiedNot specifiedNot specifiedNot specified[8]

Table 2: Spectroscopic Data for 3-(Methylthio)-1,2,4-triazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference
3-(Methylthio)-5-amino-1H-1,2,4-triazole2.55 (s, 3H, SCH₃), 5.50 (s, 2H, NH₂)Not specifiedNot specifiedNot specified[3]
3-(Methylthio)-4-methyl-5-(2-fluorophenyl)-4H-1,2,4-triazoleNot specifiedNot specifiedNot specifiedNot specified[5]
Representative 1,2,4-triazole derivative4.47 (bs, 2H, CH₂), 5.41 (s, 2H, NH₂), 6.95 (d, 1H), 7.19-7.81 (m, 5H, Ar-H), 12.67 (bs, 1H, NH)59.8 (CH₂), 118.3, 126.3, 132.2, 132.7, 135.7, 157.1, 160.9, 164.3Not specifiedNot specified[9]

Experimental Protocols

The following protocols provide detailed methodologies for the base-catalyzed methylation of 4H-1,2,4-triazole-3-thiol.

Protocol 1: General Procedure using Potassium Carbonate and Methyl Iodide

This protocol is adapted from the synthesis of a substituted 3-(methylthio)-1,2,4-triazole.[5]

Materials:

  • 4H-1,2,4-triazole-3-thiol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with saturated aqueous NaCl solution, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(methylthio)-4H-1,2,4-triazole.

Protocol 2: Alternative Procedure using Sodium Hydroxide and Dimethyl Sulfate

This protocol provides an alternative method using a different base and methylating agent.

Materials:

  • 4H-1,2,4-triazole-3-thiol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water

  • Ethanol

Procedure:

  • Dissolve 4H-1,2,4-triazole-3-thiol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).

  • Cool the solution in an ice bath.

  • Add dimethyl sulfate (1.05 eq) dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over a suitable drying agent, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Reaction Signaling Pathway

Reaction_Pathway 4H-1,2,4-triazole-3-thiol 4H-1,2,4-triazole-3-thiol Thiolate_Anion Thiolate_Anion 4H-1,2,4-triazole-3-thiol->Thiolate_Anion Deprotonation 3-(Methylthio)-4H-1,2,4-triazole 3-(Methylthio)-4H-1,2,4-triazole Thiolate_Anion->3-(Methylthio)-4H-1,2,4-triazole SN2 Attack Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Leaving_Group Leaving Group (e.g., I-, CH3SO4-) Methylating_Agent->Leaving_Group Elimination Base Base (e.g., K2CO3, NaOH)

Caption: Base-catalyzed S-methylation reaction pathway.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 4H-1,2,4-triazole-3-thiol in Solvent Add_Base Add Base Start->Add_Base Add_Methylating_Agent Add Methylating Agent Add_Base->Add_Methylating_Agent React Heat and Stir Add_Methylating_Agent->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for methylation.

Logical Relationship of Reaction Components

Logical_Relationship Reactants Reactants 4H-1,2,4-triazole-3-thiol Methylating Agent Products Products 3-(Methylthio)-4H-1,2,4-triazole Byproducts Reactants:f0->Products:f0 transform into Reagents Reagents Base Solvent Reagents:f0->Reactants:f0 act upon Conditions Conditions |  Temperature |  Reaction Time Conditions:f0->Reactants:f0 influence

Caption: Relationship between reaction components.

References

Application Notes and Protocols for the Purification of 3-Methylthio-4H-1,2,4-triazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-Methylthio-4H-1,2,4-triazole using recrystallization, a fundamental technique for achieving high purity of solid compounds. The protocols outlined below are designed to be a starting point for methods development and can be adapted based on the specific impurity profile of the crude material.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a variety of biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Common impurities in the synthesis of this compound may arise from unreacted starting materials, such as the corresponding 1,2,4-triazole-3-thiol precursor, and by-products from the methylation reaction. This protocol provides a systematic approach to solvent selection and the recrystallization process to effectively remove these impurities.

Data Presentation

Successful recrystallization is dependent on the careful selection of a solvent. The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents. This data is essential for choosing an appropriate single-solvent or two-solvent system for recrystallization.

SolventPolarity IndexSolubility at Room Temperature (25°C)Solubility at Boiling PointSuitability for Recrystallization
Water10.2Sparingly SolubleModerately SolublePotentially suitable, especially for removing polar impurities.
Ethanol5.2Moderately SolubleVery SolubleGood candidate for single-solvent recrystallization.
Methanol6.6SolubleVery SolubleMay be too good a solvent, leading to low recovery.
Isopropanol4.3Sparingly SolubleSolubleGood candidate for single-solvent recrystallization.
Acetone5.1SolubleVery SolubleLikely too soluble for good recovery.
Ethyl Acetate4.4Sparingly SolubleModerately SolublePotential for use in a two-solvent system.
Dichloromethane3.1SolubleN/A (low boiling point)Generally not ideal for recrystallization.
Toluene2.4Sparingly SolubleModerately SolublePotential for recrystallization of less polar compounds.
Hexane0.1InsolubleSparingly SolubleGood as an anti-solvent in a two-solvent system.

Note: This data is qualitative and should be confirmed experimentally with the specific crude material.

The following table presents representative data for the purification of a batch of crude this compound using the recommended protocol.

ParameterBefore RecrystallizationAfter Recrystallization
AppearanceOff-white to yellowish powderWhite crystalline solid
Purity (by HPLC)95.2%>99.5%
Melting Point138-142 °C145-147 °C
Recovery YieldN/A85%

Experimental Protocols

Qualitative Solubility Testing

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Test tubes

  • Spatula

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several separate test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath or on a hot plate.

  • Observe the solubility at the elevated temperature. An ideal solvent will fully dissolve the compound at its boiling point.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe for the formation of crystals.

  • For a two-solvent system, choose a solvent in which the compound is highly soluble (solvent 1) and a solvent in which it is poorly soluble (solvent 2, the anti-solvent), and ensure they are miscible.

Protocol for Recrystallization of this compound

Objective: To purify crude this compound to a high degree of purity. This protocol is based on the use of ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the compound completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Mandatory Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolution Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolution hot_filtration Hot filtration to remove insoluble impurities (optional) dissolution->hot_filtration cooling Slowly cool the solution to room temperature dissolution->cooling No insoluble impurities hot_filtration->cooling Yes ice_bath Cool in an ice bath to maximize crystallization cooling->ice_bath filtration Isolate crystals by vacuum filtration ice_bath->filtration washing Wash crystals with a small amount of cold solvent filtration->washing drying Dry the purified crystals washing->drying end End: Pure this compound drying->end

Caption: Workflow for the recrystallization of this compound.

Purification_Principle cluster_0 Crude Product cluster_1 Recrystallization Process cluster_2 Separated Components crude This compound + Soluble Impurities + Insoluble Impurities dissolve Dissolve in Hot Solvent crude->dissolve filter_insoluble Hot Filtration dissolve->filter_insoluble cool_crystallize Cooling & Crystallization filter_insoluble->cool_crystallize insoluble_impurities Insoluble Impurities (Removed) filter_insoluble->insoluble_impurities Separated filter_soluble Final Filtration cool_crystallize->filter_soluble pure_product Pure Crystalline Product filter_soluble->pure_product Isolated soluble_impurities Soluble Impurities (In Mother Liquor) filter_soluble->soluble_impurities Separated

Application Notes and Protocols for the Purification of 3-Methylthio-4H-1,2,4-triazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of 3-Methylthio-4H-1,2,4-triazole using column chromatography. The methodologies outlined are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide is based on established practices for the purification of related triazole derivatives and aims to provide a robust starting point for achieving high purity of the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the triazole ring and the methylthio group. Synthetic routes to this and related compounds often yield crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such organic compounds, enabling the isolation of the desired product with high purity. This document details the recommended conditions and procedures for the successful column chromatographic purification of this compound.

Data Presentation

While specific quantitative data for the column chromatography of this compound is not extensively reported in the literature, the following table summarizes typical conditions used for the purification of the parent compound, 3-mercapto-1,2,4-triazole, and other related substituted triazoles. These conditions can be adapted and optimized for the target compound.

ParameterRecommended Conditions for Related Triazoles
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase (Eluent) Gradient elution with Hexane/Ethyl Acetate[2] or Chloroform/Ethyl Acetate[3]
Typical Gradient Start with 100% Hexane or Chloroform, gradually increasing the percentage of Ethyl Acetate
Sample Loading Dry loading or wet loading in a minimal amount of eluent
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Experimental Protocols

This section provides a detailed protocol for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl acetate

  • Chloroform (optional, use in a well-ventilated fume hood)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. It is crucial not to let the column run dry.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent (or a slightly more polar solvent if necessary). Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution:

    • Begin the elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate, such as 95:5).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (ethyl acetate). This can be done in a stepwise manner (e.g., 90:10, 80:20 hexane/ethyl acetate) or as a continuous gradient.

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the expected separation.

  • Analysis of Fractions:

    • Monitor the separation by spotting small aliquots from each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., the eluent being used or a slightly more polar one).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, melting point).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare and Load Crude Sample elution Elute with Solvent Gradient prep_sample->elution collection Collect Fractions elution->collection tlc_analysis Analyze Fractions by TLC collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Leveraging 3-Methylthio-4H-1,2,4-triazole in Click Chemistry for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a powerful and versatile set of biocompatible reactions, has revolutionized the synthesis of complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,2,3-triazoles.[1][2] These heterocyclic moieties are not merely inert linkers; they actively participate in binding to biological targets through hydrogen bonding and dipole interactions, making them valuable pharmacophores in drug discovery.[1] This document provides detailed application notes and protocols for the utilization of 3-Methylthio-4H-1,2,4-triazole in click chemistry reactions, a novel approach for the synthesis of innovative molecular probes, and potential therapeutic agents.

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a methylthio group at the 3-position offers a unique handle for further functionalization and can influence the molecule's electronic properties and biological activity. To employ this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. This document outlines the synthetic strategies to achieve this functionalization and provides detailed protocols for subsequent CuAAC reactions.

Synthetic Strategy: Functionalization of this compound

To enable the participation of this compound in CuAAC reactions, a "click handle" must be introduced. The most common strategies involve N-alkylation to introduce a terminal alkyne or conversion of an amino group to an azide.

Option 1: Synthesis of 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole (Alkyne-Functionalized)

A straightforward approach to introduce an alkyne is through the N-alkylation of the triazole ring with propargyl bromide. This reaction is typically performed under basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole (Alkyne-Functionalized)

This protocol describes the N-propargylation of this compound to introduce a terminal alkyne for subsequent click chemistry reactions.

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Alkyne-Functionalized this compound

This protocol details the click reaction between the synthesized 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole and an exemplary azide, benzyl azide.

Materials:

  • 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, dissolve 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Alkyne-Functionalized this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux685
2NaHTHF0 to RT478
3Cs₂CO₃DMFRT1292

Table 2: Exemplary CuAAC Reactions with 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole

EntryAzide PartnerCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄/NaAsct-BuOH/H₂O295
2Phenyl AzideCuSO₄/NaAsct-BuOH/H₂O391
31-AzidohexaneCuSO₄/NaAsct-BuOH/H₂O488

Visualizations

experimental_workflow cluster_synthesis Synthesis of Alkyne-Functionalized Triazole cluster_click CuAAC Click Reaction start This compound reaction1 N-Alkylation start->reaction1 reagents Propargyl Bromide, Base reagents->reaction1 product1 3-(Methylthio)-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole reaction1->product1 reaction2 Click Reaction product1->reaction2 azide Azide Partner (R-N3) azide->reaction2 catalyst CuSO4, Na-Ascorbate catalyst->reaction2 product2 1,2,3-Triazole Product reaction2->product2

Caption: Experimental workflow for the synthesis and click reaction of this compound.

logical_relationship cluster_core Core Scaffold cluster_functionalization Functionalization for Click Chemistry cluster_application Applications core This compound alkyne Alkyne Functionalization (e.g., Propargylation) core->alkyne azide Azide Functionalization (Hypothetical) core->azide Alternative Route drug_discovery Drug Discovery (Bioisosteric Scaffolds) alkyne->drug_discovery bioconjugation Bioconjugation (Labeling Biomolecules) alkyne->bioconjugation materials Materials Science (Polymer Synthesis) alkyne->materials azide->drug_discovery azide->bioconjugation azide->materials

Caption: Logical relationship from core scaffold to diverse applications via click chemistry.

Conclusion

The functionalization of this compound to introduce an alkyne handle provides a versatile platform for its application in copper-catalyzed azide-alkyne cycloaddition reactions. This approach opens new avenues for the synthesis of novel and complex molecules with potential applications in drug discovery, bioconjugation, and materials science. The provided protocols offer a robust starting point for researchers to explore the utility of this promising building block in their respective fields. The high efficiency and modularity of click chemistry, combined with the unique properties of the 3-methylthio-1,2,4-triazole scaffold, present a powerful strategy for the rapid generation of diverse chemical libraries for screening and development.

References

Application Notes and Protocols: Derivatization of 3-Methylthio-4H-1,2,4-triazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for the 3-Methylthio-4H-1,2,4-triazole core structure and detailed protocols for subsequent biological screening. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological properties including antimicrobial, antifungal, and anticancer activities. The this compound scaffold offers a versatile platform for the synthesis of diverse compound libraries. The methylthio group can be easily modified or can serve as a leaving group for further derivatization, while the nitrogen atoms of the triazole ring provide sites for substitution, allowing for the fine-tuning of physicochemical and biological properties. This document outlines the synthetic pathways for creating a library of derivatives from this core and the subsequent protocols for evaluating their biological potential.

Synthetic Derivatization Strategies

The derivatization of the this compound core can be primarily achieved through reactions at the N-4 position of the triazole ring and by displacement of the methylthio group. A common synthetic precursor is the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which can be readily S-methylated.

General Synthetic Workflow

The synthesis of a diverse library of this compound derivatives typically begins with the construction of the core triazole ring, followed by functionalization.

G cluster_0 Core Synthesis cluster_1 Derivatization at N-4 cluster_2 Derivatization at C-3 A Carboxylic Acid C 4-Amino-5-R-4H-1,2,4-triazole-3-thiol A->C B Thiocarbohydrazide B->C D 3-Methylthio-5-R-4H-1,2,4-triazole-4-amine C->D Methyl Iodide / Base E Schiff Base Formation (Aldehydes/Ketones) D->E F Acylation (Acyl Halides/Anhydrides) D->F G Mannich Base Formation (Formaldehyde + Amine) D->G I Nucleophilic Substitution (Amines, Thiols, etc.) D->I Displacement of -SCH3 H Diverse N-4 Substituted Derivatives E->H F->H G->H K Lead Compound Identification H->K Biological Screening J Diverse C-3 Substituted Derivatives I->J J->K Biological Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

This protocol describes a common method to synthesize the triazole core.

Materials:

  • Substituted benzoic acid (1 eq)

  • Thiocarbohydrazide (1 eq)

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Ethanol

  • Potassium hydroxide

Procedure:

  • A mixture of the substituted benzoic acid and thiocarbohydrazide is heated under reflux.

  • Alternatively, the benzoic acid can be reacted with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate.

  • The resulting 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is then purified by recrystallization.

Protocol 2: S-Methylation to form this compound

Materials:

  • 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (1 eq)

  • Methyl iodide (1.1 eq)

  • Sodium hydroxide or potassium carbonate

  • Ethanol or DMF

Procedure:

  • Dissolve the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol in a suitable solvent like ethanol or DMF.

  • Add a base such as sodium hydroxide or potassium carbonate to the solution.

  • Add methyl iodide dropwise at room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and recrystallize the crude product to obtain the pure 3-methylthio derivative.

Protocol 3: Derivatization at the N-4 Position (Schiff Base Formation)

Materials:

  • 3-Methylthio-4-amino-5-aryl-4H-1,2,4-triazole (1 eq)

  • Substituted aromatic or aliphatic aldehyde/ketone (1 eq)

  • Ethanol or glacial acetic acid

  • Catalytic amount of a strong acid (e.g., H₂SO₄)

Procedure:

  • Dissolve the 3-methylthio-4-amino-5-aryl-4H-1,2,4-triazole in ethanol or glacial acetic acid.

  • Add the corresponding aldehyde or ketone and a catalytic amount of a strong acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The Schiff base derivative will often precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry. Recrystallize if necessary.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4][5]

MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plates C Inoculate each well with the microbial suspension A->C B Prepare standardized bacterial/fungal inoculum B->C D Incubate at 37°C for 24h (bacteria) or 48h (fungi) C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution method to determine MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from the biological screenings should be summarized in clear and concise tables for easy comparison of the activity of the different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
1a Phenyl25.432.128.9
1b 4-Chlorophenyl10.2[6]15.812.5
1c 4-Methoxyphenyl45.151.748.3
Doxorubicin -0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2a Phenyl6412832
2b 4-Nitrophenyl16328[7]
2c 2,4-Dichlorophenyl8[8]164
Ciprofloxacin -10.5-
Fluconazole ---2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The derivatization of the this compound scaffold provides a fruitful avenue for the discovery of novel bioactive compounds. The synthetic protocols outlined here offer a systematic approach to generate a library of diverse derivatives. The subsequent biological screening protocols for anticancer and antimicrobial activities provide a robust framework for identifying promising lead candidates for further drug development. Careful execution of these protocols and systematic analysis of the resulting data are crucial for the successful identification of new therapeutic agents.

References

Application Notes and Protocols: Experimental Setup for Reactions Involving 3-Methylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 3-Methylthio-4H-1,2,4-triazole. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, leveraging the versatile reactivity of the 1,2,4-triazole scaffold. The protocols outlined herein are based on established chemical literature, offering reproducible methods for laboratory applications.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore found in numerous pharmaceuticals with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2][3] Specifically, 1,2,4-triazole-3-thiones (the tautomeric form of 3-mercapto-1,2,4-triazoles) and their S-alkylated derivatives, such as this compound, are valuable building blocks in medicinal chemistry.[4][5] The methylthio group can act as a stable substituent or a leaving group, enabling further molecular diversification. These application notes detail the synthesis of the 4H-1,2,4-triazole-3-thiol precursor, its subsequent S-methylation, and a key N-arylation reaction critical for drug development.

Synthesis Protocols

The synthesis of this compound is typically a two-step process, starting from an appropriate acid hydrazide. The general workflow involves the formation of a thiosemicarbazide intermediate, followed by cyclization to the triazole-3-thiol, and finally S-methylation.

G start Acid Hydrazide step1 4-Substituted Thiosemicarbazide start->step1 + Isothiocyanate step2 4,5-Disubstituted 4H-1,2,4-triazole-3-thiol step1->step2 Base-catalyzed cyclization (e.g., NaOH) end 3-Methylthio-5-substituted 4H-1,2,4-triazole step2->end S-Methylation (e.g., CH3I) G start This compound (Core Structure) reaction1 N-Arylation start->reaction1 Cu or Pd Catalyst, Aryl Halide reaction2 Oxidation of Sulfur (Sulfoxide/Sulfone) start->reaction2 Oxidizing Agent (e.g., m-CPBA) reaction3 N-Alkylation start->reaction3 Alkyl Halide, Base

References

Application Notes and Protocols for In Vitro Evaluation of 3-Methylthio-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 1,2,4-triazole scaffold are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a methylthio group at the 3-position of the 4H-1,2,4-triazole ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and target specificity. This document provides detailed protocols for the in vitro evaluation of 3-Methylthio-4H-1,2,4-triazole derivatives, with a primary focus on their anticancer activity. The methodologies described herein are essential for the preliminary screening and characterization of novel therapeutic candidates from this chemical class.

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives and related compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth. A summary of representative data is presented in the table below for comparative analysis.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
112c 1,2,4-triazole-3-thione derivativeHCT 116 (Colon)4.363Doxorubicin-
8 1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13Doxorubicin-
8 1,2,3-triazole derivativeA-549 (Lung)21.25Doxorubicin-
8 1,2,3-triazole derivativeMCF-7 (Breast)18.06Doxorubicin-
8 1,2,3-triazole derivativeMDA-MB-231 (Breast)16.32Doxorubicin-
Hydrazone 4 1,2,4-triazole-3-thiol derivativeIGR39 (Melanoma)~2-17Dacarbazine/Erlotinib-
Hydrazone 14 1,2,4-triazole-3-thiol derivativeMDA-MB-231 (Breast)~2-17Dacarbazine/Erlotinib-
Hydrazone 18 1,2,4-triazole-3-thiol derivativePanc-1 (Pancreatic)~2-17Dacarbazine/Erlotinib-

Note: The IC50 values are sourced from multiple studies for illustrative purposes and direct comparison should be made with caution due to potential variations in experimental conditions.[2][4][5]

Experimental Protocols

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, A-549)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT 116) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock & Dilutions) treatment 4. Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (4h incubation) treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability calc_ic50 9. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds.

Hypothesized Signaling Pathway for Anticancer Activity

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound Derivative receptor Target Receptor/ Enzyme compound->receptor Inhibition/ Modulation caspase_cascade Caspase Cascade (Caspase-8, -9, -3) receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: Potential mechanism of apoptosis induction by a triazole derivative.

References

Docking Studies of 3-Methylthio-4H-1,2,4-triazole with Target Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico docking studies of 3-Methylthio-4H-1,2,4-triazole with various protein targets. This document outlines detailed protocols for molecular docking and presents key quantitative data to facilitate further research and drug development efforts.

Introduction

This compound is a heterocyclic compound belonging to the triazole family, a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. This document focuses on the application of molecular docking to investigate the interactions between this compound and several key protein targets.

Target Proteins of Interest

Based on studies of structurally similar 1,2,4-triazole derivatives, several protein targets have been identified as having significant interactions with this class of compounds. These include enzymes involved in microbial infections, cancer progression, and neurological disorders.

Key Target Proteins:

  • Antimicrobial Targets: Penicillin-Binding Proteins (PBPs) are crucial for bacterial cell wall synthesis, making them excellent targets for antibacterial agents. Dihydrofolate reductase (DHFR) is another vital enzyme in microbial folate synthesis.

  • Anticancer Targets: Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases are often overexpressed in cancer cells and are key targets for cancer therapy. Tubulin, a protein involved in microtubule formation, is another important anticancer target.

  • Enzyme Inhibition Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for the treatment of Alzheimer's disease. Alpha-glucosidase is a target for anti-diabetic drugs.[3][4][5]

Quantitative Data Summary

The following table summarizes the docking scores of this compound and its derivatives against various protein targets, as reported in the literature for analogous compounds. A lower binding energy generally indicates a more stable protein-ligand complex.

Target ProteinPDB IDTarget Organism/DiseaseLigandDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Penicillin-Binding Protein1AJ0Staphylococcus aureus5-alkylthio-3-aryl-4-phenyl-1,2,4-triazole-8.5Amoxicillin-7.9
Dihydrofolate Reductase1JIJEscherichia coli5-alkylthio-3-aryl-4-phenyl-1,2,4-triazole-7.8Trimethoprim-7.2
Epidermal Growth Factor Receptor1M17Cancer1,2,4-triazole derivative-9.2Erlotinib-10.5
Acetylcholinesterase4EY7Alzheimer's Disease1,2,4-triazole derivative-10.1Donepezil-11.3
Alpha-glucosidase3A4ADiabetes Mellitus1,2,4-triazole derivative-8.9Acarbose-9.5

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of this compound with a target protein.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol describes a general workflow for conducting a molecular docking study.

1. Ligand Preparation:

  • Obtain the 3D structure of this compound. This can be done using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., .mol or .sdf).

  • Convert the 2D structure to a 3D structure using software like Open Babel or the built-in features of docking software suites.

  • Perform energy minimization of the ligand structure using a force field such as MMFF94.

  • Save the prepared ligand in the PDBQT format, which includes atom types and partial charges.

2. Protein Preparation:

  • Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands or ions from the protein structure using software like PyMOL or Chimera.

  • Add polar hydrogen atoms to the protein structure.

  • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Save the prepared protein in the PDBQT format.

3. Grid Box Generation:

  • Define the binding site on the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.

  • Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Docking Simulation:

  • Use a docking program like AutoDock Vina to perform the docking simulation.

  • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the docking simulation. The program will generate a set of possible binding poses for the ligand in the protein's active site, along with their corresponding binding affinities (docking scores).

5. Analysis of Results:

  • Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.

  • Visualize the protein-ligand interactions of the best binding pose using software like PyMOL or Discovery Studio Visualizer.

  • Identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be inhibited by this compound and a typical experimental workflow for a docking study.

G cluster_pathway Hypothetical EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

G cluster_workflow Molecular Docking Workflow A Ligand Preparation (this compound) C Grid Box Generation A->C B Protein Preparation (e.g., EGFR) B->C D Docking Simulation (AutoDock Vina) C->D E Analysis of Results D->E F Visualization of Interactions E->F

Caption: A typical experimental workflow for molecular docking studies.

Conclusion

The in silico docking studies of this compound and its derivatives reveal their potential to interact with a variety of important biological targets. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on in vitro and in vivo validation of these computational findings to confirm the biological activity and elucidate the precise mechanisms of action.

References

Application Notes: 3-Methylthio-4H-1,2,4-triazole as a Versatile Synthon for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylthio-4H-1,2,4-triazole is a highly valuable and versatile building block, or synthon, in organic synthesis, particularly for the construction of a wide array of fused heterocyclic systems. Its utility stems from the presence of multiple reactive sites: the nucleophilic nitrogen atoms of the triazole ring and the methylthio group, which can act as a good leaving group upon activation or participate in various cyclization reactions. This unique combination of features allows for the synthesis of diverse and complex molecular architectures, many of which are of significant interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.

Key Advantages as a Synthon

  • Multiple Reaction Sites: The 1,2,4-triazole core possesses two distinct nitrogen atoms (N1 and N2) that can participate in cyclization reactions, leading to different isomers of fused systems. The exocyclic methylthio group at the 3-position is a key functional handle.

  • Good Leaving Group Potential: The methylthio (-SCH3) group can be readily displaced by nucleophiles, facilitating the introduction of various functionalities or serving as a site for intramolecular cyclization.

  • Activation of the Triazole Ring: The electron-withdrawing nature of the triazole ring and the sulfur atom influences the reactivity of adjacent atoms, enabling a range of chemical transformations.

  • Access to Diverse Fused Systems: Through carefully chosen reaction partners and conditions, this compound can be elaborated into a variety of fused heterocycles, including but not limited to:

    • Triazolo[3,4-b]thiadiazoles

    • Triazolo[3,4-b][1][2][3]thiadiazines

    • Triazolo[1,5-a]pyrimidines

    • Triazolo[4,3-a]pyridines and related structures.

These fused heterocyclic scaffolds are prevalent in compounds exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[4]

Applications in Drug Development and Medicinal Chemistry

The fused heterocyclic systems derived from this compound are of paramount importance in drug discovery. For instance, the triazolothiadiazole core is a well-established pharmacophore with potent antimicrobial and anticancer properties.[1][4] Similarly, triazolopyrimidines are recognized for their diverse biological activities and are present in several marketed drugs. The ability to readily access these privileged scaffolds from a common starting material like this compound makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylthio-4-phenylamino-5-phenyl-4H-1,2,4-triazole

This protocol describes the S-methylation of a 1,2,4-triazole-3-thiol, a common precursor to the title compound.

Materials:

  • 4-Phenylamino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4-phenylamino-5-phenyl-4H-1,2,4-triazole-3-thiol in acetone, add an equimolar amount of anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a slight excess (1.1 equivalents) of methyl iodide dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3-methylthio-4-phenylamino-5-phenyl-4H-1,2,4-triazole.

Protocol 2: Synthesis of 3,6-Disubstituted-[1][3][5]triazolo[3,4-b][1][2][3]thiadiazoles

This protocol outlines the synthesis of a fused triazolothiadiazole system starting from a 4-amino-1,2,4-triazole-3-thiol, which can be prepared from this compound derivatives.

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Beaker

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, take an equimolar mixture of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and the desired aromatic carboxylic acid.

  • Add phosphorus oxychloride (5-10 mL per gram of triazole) cautiously to the mixture.

  • Heat the reaction mixture gently under reflux for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

  • Allow the mixture to stand for some time, during which the product will precipitate.

  • Filter the solid product, wash thoroughly with cold water to remove any residual acid, and then dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,6-disubstituted-[1][3][5]triazolo[3,4-b][1][2][3]thiadiazole.

Protocol 3: Synthesis of 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1][3][5]triazolo[3,4-b][1][2][3]thiadiazines

This protocol describes the synthesis of a fused triazolothiadiazine ring system.

Materials:

  • 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol

  • 4-Substituted phenacyl bromide

  • Absolute ethanol

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • A mixture of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (1 mmol), the appropriate 4-substituted phenacyl bromide (1 mmol), and anhydrous sodium acetate (2 mmol) in absolute ethanol (20 mL) is placed in a round-bottom flask.[6]

  • The reaction mixture is heated under reflux for 4-6 hours.[6]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to give the pure product.[6]

Quantitative Data

Table 1: Synthesis of 3,6-Disubstituted-[1][3][5]triazolo[3,4-b][1][2][3]thiadiazoles

EntryYield (%)m.p. (°C)
1Phenyl4-Fluorophenyl85210-212
2Phenyl2,4-Dichlorophenyl82234-236
34-Chlorophenyl4-Fluorophenyl88240-242
44-Chlorophenyl2,4-Dichlorophenyl86258-260
54-Methylphenyl4-Fluorophenyl84198-200

Table 2: Synthesis of 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1][3][5]triazolo[3,4-b][1][2][3]thiadiazines [6]

EntryRYield (%)m.p. (°C)
1H75220-222
2CH₃78235-237
3OCH₃72215-217
4Cl80245-247
5Br82250-252

Visualizations

experimental_workflow_synthesis cluster_reactions Cyclocondensation Reactions start_material This compound or 4-Amino-1,2,4-triazole-3-thiol reagent1 Bifunctional Electrophile 1 (e.g., α-Haloketone) reagent2 Bifunctional Electrophile 2 (e.g., Dicarbonyl Compound) reagent3 Bifunctional Electrophile 3 (e.g., Carboxylic Acid + POCl₃) product1 Fused Heterocycle 1 (e.g., Triazolo[3,4-b][1,3,4]thiadiazine) start_material->product1 Reaction A product2 Fused Heterocycle 2 (e.g., Triazolo[1,5-a]pyrimidine) start_material->product2 Reaction B product3 Fused Heterocycle 3 (e.g., Triazolo[3,4-b]thiadiazole) start_material->product3 Reaction C intermediate Intermediate reagent1->product1 reagent2->product2 reagent3->product3

Caption: Synthetic pathways from 1,2,4-triazole precursors.

logical_relationship synthon This compound nucleophilic_attack Nucleophilic Attack at Ring Nitrogens synthon->nucleophilic_attack exhibits leaving_group Methylthio as Leaving Group synthon->leaving_group features cyclization Intramolecular Cyclization nucleophilic_attack->cyclization leads to leaving_group->cyclization enables fused_systems Fused Heterocyclic Systems cyclization->fused_systems forms bioactivity Biological Activity (Antimicrobial, Anticancer, etc.) fused_systems->bioactivity exhibit drug_dev Drug Development bioactivity->drug_dev informs

Caption: Role of the synthon in drug development.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Methylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylthio-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and established synthetic route for this compound involves a two-step process. The first step is the synthesis of the precursor, 4H-1,2,4-triazole-3-thiol, through the cyclization of a thiosemicarbazide derivative. The subsequent step involves the S-methylation of the thiol group to yield the final product.

Q2: What are the typical starting materials for the synthesis of the 4H-1,2,4-triazole-3-thiol intermediate?

The precursor, 4H-1,2,4-triazole-3-thiol, is commonly synthesized from the reaction of thiosemicarbazide with formic acid.[1] This method is often favored due to the ready availability and low cost of the starting materials.

Q3: Which methylating agents are suitable for the S-methylation step?

Methyl iodide is a frequently used methylating agent for the S-methylation of 4H-1,2,4-triazole-3-thiol due to its high reactivity.[2] Other methylating agents such as dimethyl sulfate can also be employed.

Q4: What is the importance of the basic conditions in the methylation reaction?

The presence of a base is crucial for the deprotonation of the thiol group, forming a more nucleophilic thiolate anion. This anion readily attacks the methylating agent, facilitating the S-methylation reaction. Common bases include potassium carbonate[2], sodium hydroxide[1], and cesium carbonate.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 4H-1,2,4-triazole-3-thiol (Step 1) Incomplete cyclization of the thiosemicarbazide intermediate.- Ensure the reaction is heated for a sufficient duration as specified in the protocol. - Verify the concentration of the acid or base used for cyclization.
Side reactions, such as the formation of 1,3,4-thiadiazole derivatives.- Carefully control the reaction temperature. Higher temperatures can sometimes favor the formation of side products.[4]
Low yield of this compound (Step 2) Incomplete methylation.- Ensure an adequate molar excess of the methylating agent is used. - Check the activity of the methylating agent, as it can degrade over time.
Ineffective deprotonation of the thiol group.- Use a stronger base or ensure the base is completely dissolved in the reaction mixture. - Consider using a different solvent that better facilitates the solubility of the base and the triazole.
N-methylation as a side reaction.- Optimize the reaction temperature; lower temperatures generally favor S-alkylation over N-alkylation. - The choice of base can also influence the selectivity.
Product is difficult to purify Presence of unreacted starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.
Formation of isomeric byproducts.- Utilize column chromatography for purification with an appropriate solvent system. - Recrystallization from a suitable solvent can also be effective in removing impurities.
Inconsistent reaction outcomes Variability in reagent quality.- Use reagents from a reliable source and ensure they are of the appropriate purity.
Fluctuations in reaction conditions.- Maintain consistent and controlled reaction parameters such as temperature and stirring speed.

Experimental Protocols

Synthesis of 4H-1,2,4-triazole-3-thiol

This protocol is adapted from a procedure for the synthesis of 1,2,4-triazole-3(5)-thiol.[1]

  • Preparation of 1-Formyl-3-thiosemicarbazide:

    • In a round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

    • Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.

    • Continue heating for 30 minutes. A crystalline precipitate of 1-formyl-3-thiosemicarbazide will form.

    • Add 600 mL of boiling water to the mixture and filter the resulting solution while hot.

    • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

    • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry.

  • Cyclization to 4H-1,2,4-triazole-3-thiol:

    • In a round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

    • Heat the solution on a steam bath for 1 hour.

    • Cool the solution in an ice bath for 30 minutes and then acidify with 150 mL of concentrated hydrochloric acid.

    • Cool the mixture in an ice bath for 2 hours to allow for precipitation.

    • Collect the precipitated 4H-1,2,4-triazole-3-thiol by suction filtration.

    • Recrystallize the product from boiling water to obtain the purified thiol.

Synthesis of this compound

This protocol is adapted from a procedure for a substituted this compound.[2]

  • Reaction Setup:

    • In a suitable reaction vessel, combine 4H-1,2,4-triazole-3-thiol (1 equivalent), potassium carbonate (1 equivalent), and a suitable solvent such as acetone.

    • Stir the mixture at room temperature.

  • Methylation:

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature for several hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove any inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetone25485
2NaOHEthanol25678
3Cs₂CO₃DMF25392
4K₂CO₃Acetonitrile50288

Note: The data in this table is illustrative and based on general principles of similar reactions. Actual yields may vary depending on specific experimental conditions.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol cluster_step2 Step 2: S-Methylation Thiosemicarbazide Thiosemicarbazide Intermediate 1-Formyl-3-thiosemicarbazide Thiosemicarbazide->Intermediate Heat FormicAcid Formic Acid FormicAcid->Intermediate Thiol 4H-1,2,4-triazole-3-thiol Intermediate->Thiol NaOH, Heat, then HCl Thiol_step2 4H-1,2,4-triazole-3-thiol Product This compound Thiol_step2->Product MethylIodide Methyl Iodide MethylIodide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent (e.g., Acetone)

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Product Yield CheckStep1 Low yield in Step 1? Start->CheckStep1 CheckStep2 Low yield in Step 2? Start->CheckStep2 IncompleteCyclization Incomplete Cyclization CheckStep1->IncompleteCyclization Yes SideReaction Side Reactions CheckStep1->SideReaction Yes IncompleteMethylation Incomplete Methylation CheckStep2->IncompleteMethylation Yes NMethylation N-Methylation CheckStep2->NMethylation Yes Solution1 Increase reaction time/temp Verify reagent concentration IncompleteCyclization->Solution1 Solution2 Control temperature Optimize pH SideReaction->Solution2 Solution3 Use excess methylating agent Check reagent quality IncompleteMethylation->Solution3 Solution4 Optimize temperature and base NMethylation->Solution4

References

Common side products in the methylation of 4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common side products encountered during the methylation of 4H-1,2,4-triazole-3-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the methylation of 4H-1,2,4-triazole-3-thiol.

Issue 1: Presence of Multiple Products in the Reaction Mixture

  • Question: My reaction has resulted in a mixture of products, and I am unsure how to identify them. What are the likely side products?

  • Answer: The methylation of 4H-1,2,4-triazole-3-thiol can yield three primary products: the desired S-methylated product (3-(methylthio)-4H-1,2,4-triazole), and two N-methylated side products (1-methyl-1,2,4-triazole-3(2H)-thione and 4-methyl-4H-1,2,4-triazole-3-thiol). The formation of these products is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Analyze the Reaction Conditions: Compare your experimental setup with the protocols for selective S-methylation and N-methylation provided below. Pay close attention to the base, solvent, and temperature.

    • Spectroscopic Analysis: Use 1H NMR and 13C NMR to identify the products. The chemical shifts of the methyl group and the triazole ring protons/carbons are distinct for each isomer.

    • Chromatographic Separation: Utilize column chromatography to separate the different products for individual analysis.

Issue 2: Low Yield of the Desired S-methylated Product

  • Question: I am trying to synthesize 3-(methylthio)-4H-1,2,4-triazole, but the yield is consistently low, and I am isolating significant amounts of N-methylated side products. How can I improve the selectivity for S-methylation?

  • Answer: The formation of N-methylated side products is favored under basic conditions. To increase the yield of the S-methylated product, you should aim for neutral or mildly acidic reaction conditions.

  • Troubleshooting Steps:

    • pH Control: Avoid strong bases. If a base is necessary to deprotonate the thiol, use a weak base like triethylamine. Alternatively, conduct the reaction in an acidic medium, for example, by using methanol with a catalytic amount of a strong acid.[1]

    • Choice of Methylating Agent: While methyl iodide is commonly used, consider alternative methylating agents that may favor S-methylation under your specific conditions.

    • Reaction Temperature: Lowering the reaction temperature may improve the selectivity for S-methylation.

Issue 3: Difficulty in Separating the S-methylated and N-methylated Isomers

  • Question: I have a mixture of S- and N-methylated products, but they are proving difficult to separate by column chromatography. Are there any suggestions for improving separation?

  • Answer: The polarity of the S-methylated and N-methylated isomers can be quite similar. Optimizing your chromatographic conditions is key.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution may be more effective than an isocratic one. Consider adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent.

    • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

    • Recrystallization: If the products are crystalline, fractional recrystallization from a suitable solvent may be an effective purification method.

Logical Troubleshooting Flow

troubleshooting_flow start Start: Unexpected Side Products in Methylation check_conditions Analyze Reaction Conditions (Base, Solvent, Temp) start->check_conditions identify_products Identify Products (NMR, LC-MS) check_conditions->identify_products s_methylated Desired S-methylated product formed? identify_products->s_methylated n_methylated N-methylated side products present? s_methylated->n_methylated Yes optimize_s Optimize for S-methylation: - Use weak base/acidic conditions - Lower temperature s_methylated->optimize_s No/Low Yield separation_issue Difficulty in separating isomers? n_methylated->separation_issue Yes end_success End: Successful Synthesis n_methylated->end_success No end_further_optimization End: Further Optimization Needed optimize_s->end_further_optimization optimize_n Optimize for N-methylation: - Use strong base (e.g., NaH, NaOMe) - Anhydrous polar aprotic solvent optimize_separation Optimize Separation: - Adjust chromatography solvent system - Try different stationary phase - Consider recrystallization separation_issue->optimize_separation Yes separation_issue->end_success No optimize_separation->end_further_optimization

Caption: A flowchart for troubleshooting common issues in the methylation of 4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

1. What are the common side products in the methylation of 4H-1,2,4-triazole-3-thiol?

The primary side products are the N-methylated isomers: 1-methyl-1,2,4-triazole-3(2H)-thione and 4-methyl-4H-1,2,4-triazole-3-thiol. The formation of these side products is competitive with the desired S-methylation.

2. How do reaction conditions influence the formation of side products?

The regioselectivity of the methylation is highly dependent on the reaction conditions:

  • Basic Conditions: In the presence of a strong base (e.g., sodium hydride, sodium methoxide), the nitrogen atoms of the triazole ring are more readily deprotonated, leading to a higher proportion of N-methylated products.[1] The use of a stronger base like potassium carbonate has been shown to favor N-alkylation over S-alkylation when compared to a weaker base like triethylamine.[2]

  • Neutral/Acidic Conditions: Under neutral or acidic conditions, the sulfur atom is a more potent nucleophile, favoring the formation of the S-methylated product.[1][3]

3. What is the role of tautomerism in this reaction?

4H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium between the thiol and thione forms. In solution, the thione form is generally predominant.[4] The thione tautomer has a less nucleophilic sulfur atom, and under basic conditions, deprotonation of the ring nitrogens is more likely, leading to N-methylation.

4. How can I confirm the identity of my methylated products?

1H NMR spectroscopy is a powerful tool for distinguishing between the S- and N-methylated isomers.

  • S-methylated product (3-(methylthio)-4H-1,2,4-triazole): The methyl group attached to the sulfur typically appears as a singlet in the range of δ 2.5-2.8 ppm.

  • N-methylated products: The methyl group attached to a nitrogen atom of the triazole ring will resonate at a different chemical shift, typically in the range of δ 3.5-4.0 ppm. For example, the 1H NMR spectrum of 4-methyl-4H-1,2,4-triazole-3-thiol shows a singlet for the N-methyl group.[5]

5. Are there any recommended "green" methylation methods?

Yes, a milder and more environmentally friendly protocol using trimethyl phosphate (TMP) as the methylating agent and calcium hydroxide (Ca(OH)2) as the base has been reported for efficient O-, N-, and S-methylation.[6]

Data on Regioselectivity of Alkylation

Product TypeReaction ConditionsBaseSolventTypical Methylating AgentReference
S-methylated AcidicNone (catalytic acid)MethanolMethanol[1]
S-methylated NeutralNoneEthanolAlkyl Halide[3]
S-glycosylated Mildly BasicTriethylamineNot specifiedGlycosyl Halide[2]
N-methylated BasicSodium MethoxideMethanolMethyl Iodide[7][8]
N-methylated BasicSodium HydroxideEthanolAlkyl Halide[3]
S,N-bis-glycosylated BasicPotassium CarbonateNot specifiedGlycosyl Halide[2]

Experimental Protocols

Protocol 1: Selective S-methylation of 4H-1,2,4-triazole-3-thiol

This protocol is adapted from general procedures for S-alkylation under neutral to mildly basic conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 4H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol.

  • Addition of Reagents: To the solution, add methyl iodide (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Selective N-methylation of 4H-1,2,4-triazole-3-thiol

This protocol is based on general methods for N-alkylation under basic conditions.[7][8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Deprotonation: Add sodium methoxide (1.05 equivalents) to the methanol and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 4H-1,2,4-triazole-3-thiol (1 equivalent) to the cooled solution.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography on silica gel.

Methylation Pathways of 4H-1,2,4-triazole-3-thiol

methylation_pathways cluster_conditions Reaction Conditions cluster_products Products start 4H-1,2,4-triazole-3-thiol acidic_neutral Acidic/Neutral Conditions basic Basic Conditions s_methylation S-Methylation acidic_neutral->s_methylation n_methylation N-Methylation basic->n_methylation s_product 3-(methylthio)-4H-1,2,4-triazole (Desired Product) s_methylation->s_product n1_product 1-methyl-1,2,4-triazole-3(2H)-thione (Side Product) n_methylation->n1_product n4_product 4-methyl-4H-1,2,4-triazole-3-thiol (Side Product) n_methylation->n4_product

Caption: Reaction pathways for the methylation of 4H-1,2,4-triazole-3-thiol under different conditions.

References

How to avoid N-methylation in 3-thio-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-thio-1,2,4-triazoles, with a specific focus on avoiding undesired N-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 3-thio-1,2,4-triazoles?

A1: The most prevalent method involves the cyclization of substituted thiosemicarbazides. This is typically achieved by reacting a thiosemicarbazide with a one-carbon source like formic acid or by heating the thiosemicarbazide in a basic solution (e.g., sodium hydroxide or potassium hydroxide). Another approach is the reaction of aminoguanidine thiocyanate under heat.

Q2: Why is N-methylation a problem in 3-thio-1,2,4-triazole synthesis?

A2: The 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), which are all potential sites for methylation, a common side reaction. This leads to the formation of a mixture of N-methylated isomers along with the desired S-methylated or unmodified product, complicating purification and reducing the yield of the target compound.

Q3: What are the key factors that influence N-methylation?

A3: The regioselectivity of methylation is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, temperature, and the nature of the methylating agent.

Q4: Can N-methylation be completely avoided?

A4: While complete avoidance can be challenging, N-methylation can be significantly minimized by carefully selecting reaction conditions that favor S-alkylation or by using protecting groups on the triazole nitrogens.

Troubleshooting Guide: Unwanted N-Methylation

IssueProbable Cause(s)Suggested Solution(s)
Formation of a mixture of N-methyl and S-methyl isomers during methylation of the thiol group. Reaction conditions favor both N- and S-alkylation. The base and solvent system may not be optimal for selective S-methylation.- Use a weaker base like potassium carbonate or cesium carbonate. - Employ a polar aprotic solvent such as DMF or acetone. - Conduct the reaction at a lower temperature to increase selectivity.
N-methylation occurs during the synthesis of the triazole ring itself. Impurities in starting materials or solvents that can act as methylating agents. Side reactions generating methylating species.- Ensure high purity of all reagents and solvents. - Avoid reaction conditions that could lead to the decomposition of reagents into methylating agents.
Difficulty in separating N-methylated isomers from the desired product. Similar polarity and physical properties of the isomers.- Utilize column chromatography with a carefully selected solvent system. - Consider derivatization of the desired product to alter its polarity for easier separation, followed by deprotection. - Trituration with a solvent in which the desired product is insoluble but the impurities are soluble can also be effective.[1]

Strategies to Avoid N-Methylation

Controlling the regioselectivity of alkylation is paramount to prevent N-methylation. The following strategies can be employed:

Optimization of Reaction Conditions for Selective S-Alkylation

The choice of base and solvent plays a crucial role in directing methylation to the sulfur atom.

BaseSolventTemperatureOutcome
Sodium HydroxideEthanol/WaterRefluxCan lead to a mixture of S- and N-alkylated products.[2]
Potassium CarbonateAcetoneRoom Temp to RefluxGenerally favors S-alkylation, but N-alkylation can still occur.[3]
Cesium CarbonateDMFRoom TemperatureOften provides high selectivity for S-alkylation.[2]
Sodium MethoxideMethanol0 °C to Room TempCommonly used for methylation, but can result in a mixture of N1, N2, and N4 isomers.[4]

Recommendation: For selective S-methylation, the use of a weaker base like cesium carbonate in a polar aprotic solvent like DMF at room temperature is often a good starting point.

Use of Protecting Groups

Protecting the nitrogen atoms of the triazole ring is an effective strategy to prevent N-methylation. The choice of protecting group depends on its stability under the desired reaction conditions and the ease of its subsequent removal.

Protecting GroupIntroductionRemovalStability
Pivaloyloxymethyl (POM) Reaction with azidomethyl pivalate.Aqueous ammonia.Stable to Fmoc chemistry.[5]
N-Carbamates Reaction with azidomethyl carbamates.Aqueous sodium hydroxide (conditions vary with the carbamate).Stability can be tuned based on the carbamate used.[6]
Benzyl Benzylation with benzyl bromide.Catalytic hydrogenation (e.g., Pd/C, H₂).Generally stable to a wide range of non-reducing conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole

This protocol describes the synthesis of the triazole ring without the use of methylating agents, thus avoiding N-methylation during the core synthesis.

Materials:

  • 2-Furoic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Dissolve 2-furoic acid hydrazide and potassium hydroxide in ethanol.

  • Add carbon disulfide dropwise at room temperature to form the potassium dithiocarbazinate intermediate.

  • Add excess hydrazine hydrate to the reaction mixture.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol to obtain pure 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole.[7]

Protocol 2: Selective S-Methylation of a 3-Thio-1,2,4-triazole

This protocol provides a method for the selective methylation of the thiol group, minimizing N-methylation.

Materials:

  • 3-Thio-1,2,4-triazole derivative

  • Methyl iodide

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-thio-1,2,4-triazole derivative in anhydrous DMF.

  • Add cesium carbonate to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the S-methylated product.

Visualizing Reaction Pathways

Below are diagrams illustrating the key chemical transformations and the challenges associated with N-methylation.

G cluster_synthesis Synthesis of 3-Thio-1,2,4-triazole cluster_alkylation Alkylation of 3-Thio-1,2,4-triazole Thiosemicarbazide Thiosemicarbazide OneCarbon One-Carbon Source (e.g., Formic Acid) Base Base (e.g., NaOH) Thiosemicarbazide->Base Cyclization TriazoleThione 3-Thio-1,2,4-triazole Base->TriazoleThione TriazoleThione2 3-Thio-1,2,4-triazole MethylatingAgent Methylating Agent (e.g., CH3I) TriazoleThione2->MethylatingAgent Alkylation SMethyl S-Methylated Product (Desired) MethylatingAgent->SMethyl Selective Conditions NMethyl N-Methylated Products (Undesired) MethylatingAgent->NMethyl Non-selective Conditions

Caption: General synthesis and subsequent methylation pathways for 3-thio-1,2,4-triazoles.

G cluster_troubleshooting Troubleshooting N-Methylation start N-Methylation Observed check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions use_protecting_group Employ N-Protecting Group check_conditions->use_protecting_group If selectivity is poor optimize_purification Optimize Purification check_conditions->optimize_purification If separation is difficult desired_product Pure S-Methylated Product use_protecting_group->desired_product optimize_purification->desired_product

Caption: A logical workflow for troubleshooting and avoiding N-methylation.

References

Troubleshooting low yields in 3-Methylthio-4H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Methylthio-4H-1,2,4-triazole, thereby addressing the issue of low yields.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can arise from several factors, from the quality of starting materials to the specifics of the reaction conditions. This guide is designed to help you systematically identify and resolve these issues.

Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in this two-step synthesis—cyclization to 4H-1,2,4-triazole-3-thiol followed by S-methylation—can often be attributed to one of the following:

  • Incomplete Cyclization: The initial formation of the triazole ring from the thiosemicarbazide precursor may not have gone to completion.

  • Isomeric Byproduct Formation: During the cyclization step, the formation of a 1,3,4-thiadiazole isomer is a common side reaction that can significantly reduce the yield of the desired triazole-3-thiol.[1]

  • Inefficient Methylation: The subsequent S-methylation of the triazole-3-thiol may be incomplete.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical for both steps.

  • Purification Losses: Significant amounts of product may be lost during workup and purification.

Q2: How can I determine if the initial cyclization to 4H-1,2,4-triazole-3-thiol was successful and complete?

A2: To assess the success of the cyclization reaction, you can:

  • Utilize Thin Layer Chromatography (TLC): Monitor the reaction's progress by comparing the reaction mixture to the starting thiosemicarbazide on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the thiol group) indicates product formation.

  • Perform Spectroscopic Analysis: After initial purification, obtain an ¹H NMR spectrum. The spectrum of the 4H-1,2,4-triazole-3-thiol should show a characteristic peak for the SH proton, typically in the range of 13-14 ppm.[2][3]

Q3: I suspect that the 1,3,4-thiadiazole isomer is forming. How can I confirm this and how can I favor the formation of the desired 1,2,4-triazole?

A3: The formation of the 1,3,4-thiadiazole isomer is a known issue.[1]

  • Confirmation: The ¹H NMR spectra of the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine isomer will be distinct. A comparison of the spectra of your product with literature data for both isomers can confirm the presence of the undesired byproduct.[1]

  • Favoring Triazole Formation: The choice of reaction conditions for cyclization is key. The use of a strong alkaline medium, such as aqueous sodium hydroxide or potassium hydroxide, generally favors the formation of the 1,2,4-triazole ring.[1][2][4]

Q4: My S-methylation step seems to be inefficient, leading to a mixture of the starting thiol and the desired methylthio product. How can I improve the yield of this step?

A4: Incomplete methylation is a common hurdle. To drive the reaction to completion:

  • Choice of Base and Solvent: The use of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone is a common and effective system for this transformation.[5]

  • Molar Ratio of Methylating Agent: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the methylating agent (e.g., methyl iodide) to ensure complete conversion of the thiol.

  • Reaction Temperature: Gently refluxing the reaction mixture can help to increase the reaction rate.[5]

  • Monitoring the Reaction: Use TLC to monitor the disappearance of the starting thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a two-step process. The first step involves the cyclization of a suitable thiosemicarbazide precursor in an alkaline medium to yield 4H-1,2,4-triazole-3-thiol.[2][4][6] The second step is the S-methylation of the resulting thiol using a methylating agent, such as methyl iodide, in the presence of a base.[5]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are a carboxylic acid hydrazide and an isothiocyanate to form the thiosemicarbazide intermediate.[2] For the final product, the key intermediate is 4H-1,2,4-triazole-3-thiol and a methylating agent.

Q3: How critical is the purity of the intermediate 4H-1,2,4-triazole-3-thiol?

A3: The purity of the intermediate thiol is crucial for obtaining a high yield of the final product. Impurities, especially the 1,3,4-thiadiazole isomer, can complicate the methylation step and the final purification. It is highly recommended to purify the thiol intermediate before proceeding to the methylation step.

Q4: What are the recommended purification techniques for the final product?

A4: The final product, this compound, can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If significant impurities remain, column chromatography on silica gel may be necessary.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: S-MethylationReference(s)
Reagents Thiosemicarbazide, NaOH or KOH4H-1,2,4-triazole-3-thiol, CH₃I, K₂CO₃[2][4][5]
Solvent Water or EthanolAcetone[1][5]
Temperature Reflux (90-100 °C)Reflux[1][5]
Reaction Time 4-6 hours2-4 hours[1][5]
Typical Yield 60-80%>85%[2]

Experimental Protocols

Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate thiosemicarbazide precursor (1 equivalent) in an aqueous solution of sodium hydroxide (2M).

  • Cyclization: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using TLC.[1]

  • Workup: After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of ~6.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude 4H-1,2,4-triazole-3-thiol can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the purified 4H-1,2,4-triazole-3-thiol (1 equivalent) and potassium carbonate (1.1 equivalents) in acetone.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the suspension.[5]

  • Reaction: Stir the mixture and heat to reflux for 2-4 hours, monitoring the reaction by TLC.[5]

  • Workup: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent to afford the pure this compound.

Visual Troubleshooting Workflow

Troubleshooting_Low_Yields start Low Yield of this compound check_cyclization Step 1: Check Cyclization Efficiency start->check_cyclization check_methylation Step 2: Check Methylation Efficiency start->check_methylation check_purity Assess Purity of Intermediate and Final Product start->check_purity incomplete_cyclization Incomplete Reaction? check_cyclization->incomplete_cyclization isomer_formation Isomer Formation? check_cyclization->isomer_formation incomplete_methylation Incomplete Reaction? check_methylation->incomplete_methylation purification_loss Significant Loss During Purification? check_purity->purification_loss incomplete_cyclization->check_methylation No solution_cyclization_time Increase Reaction Time/Temperature incomplete_cyclization->solution_cyclization_time Yes isomer_formation->check_methylation No solution_isomer Confirm with NMR. Optimize Base for Cyclization. isomer_formation->solution_isomer Yes incomplete_methylation->check_purity No solution_methylation_reagents Use Slight Excess of Methylating Agent and Base incomplete_methylation->solution_methylation_reagents Yes solution_purification Optimize Recrystallization Solvent/Consider Chromatography purification_loss->solution_purification Yes solution_cyclization_base Ensure Sufficiently Alkaline Conditions (e.g., 2M NaOH) solution_cyclization_time->solution_cyclization_base solution_methylation_conditions Increase Reaction Time/Temperature solution_methylation_reagents->solution_methylation_conditions

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Purification of 4H-1,2,4-triazole-3-thiol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4H-1,2,4-triazole-3-thiol from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted 4H-1,2,4-triazole-3-thiol. What is the most straightforward method to remove it?

A1: The most common and often simplest method is through precipitation and recrystallization. Since 4H-1,2,4-triazole-3-thiol is soluble in hot water and alcohols like ethanol, you can often precipitate your desired product by altering the solvent system or pH, leaving the unreacted thiol in the solution. Subsequent recrystallization of your crude product from a suitable solvent, such as an ethanol-water mixture, can further enhance purity.[1][2][3]

Q2: I've tried recrystallization, but it's not effectively removing the 4H-1,2,4-triazole-3-thiol. What other techniques can I use?

A2: If recrystallization is insufficient, consider the following methods:

  • Acid-Base Extraction: Due to its acidic thiol proton and basic triazole ring, 4H-1,2,4-triazole-3-thiol's solubility is pH-dependent. You can exploit this by performing a liquid-liquid extraction. By adjusting the pH of your aqueous phase, you can selectively move the triazole thiol into either the aqueous or organic layer, separating it from your product. The pKa of 1,2,4-triazole is 10.26 for the neutral molecule and 2.45 for the protonated form.[4] The predicted pKa for the thiol group of 1H-1,2,4-triazole-3-thiol is approximately 9.24.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel or another suitable stationary phase can be very effective. The polarity of 1,2,4-triazole derivatives can sometimes lead to issues with peak shape in gas chromatography, suggesting that liquid chromatography might be a more suitable approach.[5]

  • Scavenger Resins: As a more advanced technique, thiol-binding scavenger resins could potentially be employed to selectively remove the unreacted 4H-1,2,4-triazole-3-thiol from the reaction mixture.[6][7][8][9]

Q3: What are the key physical properties of 4H-1,2,4-triazole-3-thiol that I should consider during purification?

A3: Understanding the physical properties of 4H-1,2,4-triazole-3-thiol is crucial for selecting and optimizing your purification strategy. Key properties are summarized in the table below.

Data Presentation

Table 1: Physical and Chemical Properties of 4H-1,2,4-triazole-3-thiol and Related Compounds

PropertyValueSource
4H-1,2,4-triazole-3-thiol
Molecular FormulaC₂H₃N₃S[10]
Molecular Weight101.13 g/mol [10]
Melting Point221-224 °C
SolubilitySoluble in hot water.[10] Soluble in acetone (2.5%).[11]
pKa (predicted)9.24 ± 0.20
1,2,4-Triazole (Parent Compound)
pKa (of C₂N₃H₄⁺)2.45[4]
pKa (of neutral molecule)10.26[4]
Solubility in water (room temp)~1g / 100mL[12]
Solubility in organic solventsSoluble in ethanol, methanol, acetone.[12]

Experimental Protocols

Protocol 1: Purification by Precipitation and Recrystallization

This protocol is suitable for reactions where the product has significantly different solubility from 4H-1,2,4-triazole-3-thiol in a given solvent system.

  • Reaction Quenching and Initial Precipitation:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If your product is expected to be insoluble in an acidic aqueous solution, slowly add cold water to the reaction mixture, followed by acidification with a dilute acid (e.g., HCl) to a pH of 5-6.[2]

    • Stir the mixture in an ice bath to maximize the precipitation of the crude product.

  • Filtration:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any water-soluble impurities, including some of the unreacted triazole thiol.[2]

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture) to dissolve the solid completely.[1][3]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified product.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective when the desired product and the unreacted triazole thiol have different acid/base properties.

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Basic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous base (e.g., 1M NaOH or NaHCO₃ solution).

    • Shake the funnel vigorously, venting frequently. The basic aqueous solution will deprotonate the acidic thiol of 4H-1,2,4-triazole-3-thiol, making it soluble in the aqueous layer.

    • Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.

  • Acidic Wash (Optional):

    • If your product is neutral or acidic and you need to remove basic impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl).

  • Final Work-up:

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_precipitation cluster_precipitation Precipitation & Recrystallization Workflow start Crude Reaction Mixture add_water_acid Add Cold Water & Acidify (pH 5-6) start->add_water_acid filter1 Vacuum Filtration add_water_acid->filter1 crude_solid Crude Solid Product filter1->crude_solid Collect Solid filtrate1 Filtrate (contains unreacted triazole) filter1->filtrate1 Discard Filtrate dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) crude_solid->dissolve cool Cool Slowly to Crystallize dissolve->cool filter2 Vacuum Filtration cool->filter2 purified_product Purified Product filter2->purified_product Collect Crystals filtrate2 Filtrate (contains remaining impurities) filter2->filtrate2 Discard Filtrate

Caption: Workflow for purification by precipitation and recrystallization.

experimental_workflow_extraction cluster_extraction Acid-Base Extraction Workflow start Crude Reaction Mixture dissolve_org Dissolve in Organic Solvent start->dissolve_org add_base Wash with Dilute Aqueous Base (e.g., 1M NaOH) dissolve_org->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer (contains product) separate1->org_layer1 Keep Organic aq_layer1 Aqueous Layer (contains deprotonated triazole) separate1->aq_layer1 Discard Aqueous wash_brine Wash with Brine org_layer1->wash_brine dry Dry over Anhydrous Agent (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for purification by acid-base extraction.

References

Stability issues of 3-Methylthio-4H-1,2,4-triazole during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Methylthio-4H-1,2,4-triazole during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring system in general?

The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1] Generally, these structures are resistant to cleavage under mild acidic and basic conditions. Many synthetic procedures for related 4,5-disubstituted-4H-1,2,4-triazole-3-thiols utilize acidification with mineral acids like HCl to precipitate the final product, indicating good short-term stability in acidic media.

Q2: Can the methylthio group affect the stability of the triazole ring?

The S-alkylation of the 3-thiol group to a 3-methylthio group generally results in a stable compound. However, the sulfur atom can be susceptible to oxidation under certain conditions, potentially forming a methylsulfinyl or methylsulfonyl group. This oxidation does not necessarily cleave the triazole ring but does represent a chemical modification of the original compound.

Q3: What are the typical acidic and basic conditions that this compound can tolerate?

For routine experimental procedures, such as acidic workups with dilute acids (e.g., 1M HCl) at room temperature for short durations, significant degradation is not expected. Similarly, brief exposure to alkaline conditions, such as during an extraction with aqueous sodium bicarbonate or cyclization in the presence of NaOH, is common in the synthesis of related compounds. However, prolonged exposure to harsh conditions, such as concentrated acids or bases, especially at elevated temperatures, can lead to degradation.

Q4: What are the potential degradation pathways for this compound during workup?

Two primary degradation pathways should be considered:

  • Hydrolysis: Under harsh acidic or basic conditions, particularly with heating, the triazole ring can undergo hydrolytic cleavage. This may lead to the formation of hydrazides, amines, and other degradation products.

  • Oxidation: The methylthio group is susceptible to oxidation by strong oxidizing agents, which may be present in the reaction mixture or introduced during workup. This can convert the methylthio group to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) group.

Troubleshooting Guide

Issue 1: Low or no product yield after acidic workup.

  • Question: I performed a synthesis and used a strong acid to precipitate my this compound, but the yield is very low. Could the product have degraded?

  • Answer: While short-term exposure to dilute acid at room temperature is generally safe, prolonged exposure or the use of concentrated acids or high temperatures during the workup could cause some degradation through hydrolysis.

  • Troubleshooting Steps:

    • Ensure the solution is cooled in an ice bath before and during acidification to minimize temperature-related degradation.

    • Minimize the time the product is in the acidic solution. Filter the precipitate as soon as it forms.

    • Consider using a weaker acid, such as acetic acid, for precipitation if your protocol allows.

    • Analyze the acidic filtrate by HPLC or LC-MS to check for the dissolved product or potential degradation products.

Issue 2: The appearance of unexpected peaks in HPLC/LC-MS after workup.

  • Question: After my workup, I am seeing new peaks in my HPLC chromatogram that I suspect are degradation products. What could they be?

  • Answer: The new peaks could be a result of either hydrolysis of the triazole ring or oxidation of the methylthio group.

  • Troubleshooting Steps:

    • Check for Oxidation: If your reaction or workup involved oxidizing agents, the new peaks could correspond to the methylsulfinyl or methylsulfonyl analogs. Compare the mass of the new peaks to the expected masses of these oxidized products.

    • Check for Hydrolysis: If harsh acidic or basic conditions were used, the new peaks might be hydrolysis products. Characterizing these by mass spectrometry may be necessary.

    • Optimize Workup: To avoid these issues, use the mildest possible workup conditions. Neutralize the reaction mixture before extraction and use dilute acids or bases only when necessary and for short periods at low temperatures.

Stability Data Summary

ConditionTemperatureDurationStabilityPotential Degradation Products
Acidic
Dilute Acid (e.g., 1M HCl)Room TempShortGenerally StableMinimal
Conc. Acid (e.g., conc. HCl)ElevatedProlongedUnstableRing-opened hydrolysis products
Basic
Dilute Base (e.g., aq. NaHCO₃)Room TempShortGenerally StableMinimal
Strong Base (e.g., 2N NaOH)RefluxProlongedPotentially UnstableRing-opened hydrolysis products
Oxidative
Mild OxidantsRoom TempVariablePotentially UnstableMethylsulfinyl or Methylsulfonyl derivatives
Strong OxidantsElevatedVariableUnstableMethylsulfinyl or Methylsulfonyl derivatives, potential ring cleavage

Key Experimental Protocols

The following are representative experimental protocols from the literature for the synthesis of related S-alkylated 1,2,4-triazoles, which provide insight into the conditions under which these compounds are stable.

Protocol 1: S-Alkylation of a 1,2,4-Triazole-3-thiol

This protocol demonstrates the stability of the S-alkylated triazole in a basic medium followed by precipitation in a neutral medium.

  • Dissolution: Dissolve 5 mmol of the 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol and 5 mmol of sodium hydroxide in 15 mL of isopropanol.

  • Alkylation: Add 5 mmol of the alkyl halide (e.g., methyl iodide).

  • Heating: Heat the mixture for 2 hours.

  • Isolation: Cool the reaction mixture.

  • Washing: Filter the resulting precipitate and wash with purified water.

Protocol 2: Cyclization in Alkaline Medium and Acidic Precipitation

This protocol illustrates the stability of the triazole ring to both basic and acidic conditions in a sequential manner.

  • Cyclization: Reflux the precursor thiosemicarbazide in an aqueous solution of 2N NaOH for 3 hours.

  • Cooling: Cool the reaction mixture to room temperature.

  • Acidification: Acidify the solution with dilute HCl to precipitate the 1,2,4-triazole-3-thiol product.

  • Isolation: Filter the precipitate and wash thoroughly with cold water.

Visualizations

degradation_pathway main This compound oxidized_sulfoxide 3-Methylsulfinyl-4H-1,2,4-triazole main->oxidized_sulfoxide Mild Oxidation (e.g., H₂O₂) hydrolyzed Ring-Opened Products (e.g., Hydrazides, Amines) main->hydrolyzed Harsh Acidic/Basic Hydrolysis oxidized_sulfone 3-Methylsulfonyl-4H-1,2,4-triazole oxidized_sulfoxide->oxidized_sulfone Strong Oxidation

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Stability Issue Encountered (Low Yield / Impurities) check_conditions Review Workup Conditions (pH, Temp, Time, Reagents) start->check_conditions harsh_acid_base Harsh Acidic/Basic Conditions? check_conditions->harsh_acid_base pH/Temp oxidizing_agents Oxidizing Agents Present? check_conditions->oxidizing_agents Reagents harsh_acid_base->oxidizing_agents No hydrolysis_suspected Suspect Hydrolysis harsh_acid_base->hydrolysis_suspected Yes oxidation_suspected Suspect Oxidation oxidizing_agents->oxidation_suspected Yes solution_hydrolysis Action: - Use dilute acid/base - Work at low temp - Minimize exposure time hydrolysis_suspected->solution_hydrolysis solution_oxidation Action: - Quench oxidizing agents - Use inert atmosphere if necessary oxidation_suspected->solution_oxidation

Caption: Troubleshooting workflow for stability issues.

References

Improving the regioselectivity of S-alkylation in 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of S-alkylation in 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of alkylation in 1,2,4-triazole-3-thiones?

1,2,4-triazole-3-thiones possess multiple nucleophilic centers, making them susceptible to alkylation at different positions. The primary sites of alkylation are the sulfur atom (S-alkylation) and the nitrogen atoms of the triazole ring (N-alkylation). Specifically, alkylation can occur at the exocyclic sulfur atom, and the N1, N2, and N4 positions of the triazole ring. The thione-thiol tautomerism of the starting material plays a crucial role in the availability of these sites for reaction.

Q2: What are the main factors influencing the regioselectivity of alkylation in 1,2,4-triazoles?

The regioselectivity between S- and N-alkylation is primarily influenced by a combination of factors including:

  • Reaction Medium: S-alkylation is often favored in neutral or weakly acidic conditions, while alkaline (basic) conditions can promote N-alkylation.[1][2]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can affect the site of attack.

  • Base: The choice and strength of the base (e.g., K₂CO₃, NaOH, DBU) can significantly impact the deprotonation equilibrium and thus the nucleophilicity of the sulfur and nitrogen atoms.[3]

  • Solvent: The polarity of the solvent (e.g., ethanol, acetone, DMF) can influence the solubility of the reactants and intermediates, as well as stabilize the transition states for either S- or N-alkylation.[2]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.

Q3: How can I confirm the regioselectivity of my alkylation reaction?

The most common and reliable methods for determining the site of alkylation are spectroscopic techniques and X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between S- and N-alkylated isomers. The chemical shifts of the protons and carbons, particularly those of the alkyl group and the triazole ring, will differ significantly between isomers.[1][2] 2D NMR techniques like HMBC can further help in elucidating the connectivity.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation of the synthesized isomer.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired S-Alkylated Product

  • Possible Cause: Incomplete reaction or side reactions leading to byproducts.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature might improve the reaction rate, but excessive heat can lead to degradation.

    • Choice of Base and Solvent: Ensure the base is strong enough to deprotonate the thiol form but not so strong that it favors N-alkylation. The solvent should fully dissolve the triazole starting material. Refer to the data tables below for guidance on selecting appropriate conditions.

    • Purity of Reagents: Use pure, dry solvents and reagents to avoid side reactions.

Issue 2: Formation of a Mixture of S- and N-Alkylated Isomers

  • Possible Cause: Reaction conditions are promoting both S- and N-alkylation. This is common in the presence of a base.

  • Troubleshooting Steps:

    • Adjust Reaction Medium: If possible, attempt the reaction under neutral conditions, which generally favors S-alkylation, although potentially at the cost of a lower reaction rate and yield.[1][2]

    • Modify the Base: Switch to a milder base. For instance, if using a strong base like sodium hydroxide, consider trying a weaker base like potassium carbonate.

    • Solvent Selection: The polarity of the solvent can influence the nucleophilicity of the S and N atoms differently. Experiment with a range of solvents (e.g., ethanol, acetone, DMF) to find the optimal one for S-alkylation.

    • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography.

Issue 3: Predominant Formation of the N-Alkylated Product

  • Possible Cause: The reaction conditions strongly favor N-alkylation.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Strong bases significantly increase the nucleophilicity of the ring nitrogen atoms.

    • Run the Reaction in a Non-polar Solvent: Less polar solvents may favor S-alkylation.

    • Consider a Two-Step Procedure: First, generate the S-alkylated triazole under conditions that favor its formation. Then, if further N-alkylation is desired, it can be carried out as a separate step. For S-protected 1,2,4-triazoles, alkylation will occur on the nitrogen atoms, with N2-alkylation often being the preferred outcome.[4][5]

Data Presentation

Table 1: Influence of Reaction Conditions on the S-Alkylation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Alkylating AgentBaseSolventTemperatureProduct(s)Yield (%)Reference
Ethyl bromideSodium ethoxideEthanolReflux3-(Ethylthio)-...High[6]
Ethyl chloroacetateSodium ethoxideEthanolRefluxEthyl 2-((...)-thio)-...High[6]
Phenacyl bromideSodium ethoxideEthanolReflux3-((2-Oxo-2-phenylethyl)thio)-...High[6]
Benzyl chlorideKOHEthanolRefluxS-alkylated96[2]
Propargyl bromideKOHEthanolRefluxS-alkylated84[2]
4–bromo-1-buteneKOHEthanolRefluxS-alkylated93[2]

Table 2: Regioselectivity of Alkylation on S-Substituted 1,2,4-triazoles

Starting MaterialAlkylating AgentBaseSolventProduct(s)Isomer RatioReference
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethaneK₂CO₃AcetoneN1-CH₂-N1, N1-CH₂-N2, N2-CH₂-N2N1-CH₂-N2 is major[4][5]
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole1,3-DibromopropaneK₂CO₃AcetoneN2-(3-bromopropyl) and cyclized N1 product-[4][5]
S-substituted 1,2,4-triazoleDihaloalkanesK₂CO₃AcetoneN1 and N2 alkylated isomersN2 isomer is preferential[4][5]

Experimental Protocols

General Protocol for S-alkylation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione in Alkaline Medium

  • Dissolve the triazole: In a round-bottom flask, dissolve the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 equivalent) in a suitable solvent such as ethanol.

  • Add the base: To the solution, add a base like potassium hydroxide (1.1 equivalents). Stir the mixture at room temperature until the triazole is completely dissolved and has formed the corresponding salt.

  • Add the alkylating agent: Add the alkylating agent (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Reflux the reaction mixture for a specified time (typically monitored by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.[2]

Protocol for Alkylation of S-Substituted 1,2,4-triazoles

  • Reactants: In a suitable solvent like acetone, mix the S-substituted 1,2,4-triazole (1 equivalent) with potassium carbonate (a base).

  • Add alkylating agent: Add the dihaloalkane alkylating agent.

  • Reaction: Stir the mixture, possibly with heating, for the time required to complete the reaction (monitor by TLC).

  • Work-up: Evaporate the solvent under reduced pressure. Add cold water to the residue.

  • Isolation and Purification: Collect the solid product by filtration, dry it, and then separate the isomers using column chromatography.[4][5]

Mandatory Visualization

S_vs_N_Alkylation cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start 1,2,4-Triazole-3-thione conditions Alkylation Reaction (Alkyl Halide, Base, Solvent, Temp.) start->conditions S_Alk S-Alkylated Product conditions->S_Alk Favored by: - Neutral pH - Weaker Base N_Alk N-Alkylated Isomers (N1, N2, N4) conditions->N_Alk Favored by: - Alkaline pH - Stronger Base

Caption: Competing pathways in the alkylation of 1,2,4-triazole-3-thiones.

Troubleshooting_Workflow start Start: S-Alkylation of 1,2,4-Triazole q1 Desired S-Alkylated Product Obtained? start->q1 success Success: Characterize and Proceed q1->success Yes q2 What is the issue? q1->q2 No low_yield Low Yield q2->low_yield Low Yield mixture Mixture of Isomers (S- and N-) q2->mixture Mixture of Isomers n_product Mainly N-Alkylated q2->n_product Predominantly N-Alkylated action1 Optimize: - Reaction Time/Temp - Base/Solvent Choice - Reagent Purity low_yield->action1 action2 Modify Conditions: - Use Neutral pH - Weaker Base - Change Solvent - Purify via Chromatography mixture->action2 action3 Drastic Change in Conditions: - Avoid Strong Base - Use Non-polar Solvent n_product->action3 action1->q1 action2->q1 action3->q1

References

Technical Support Center: Synthesis of 3-Methylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylthio-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a starting material to form the 4H-1,2,4-triazole-3-thiol intermediate. This is followed by a selective S-methylation to yield the final product. Careful control of reaction conditions is crucial at each stage to ensure high yield and purity, especially during scale-up.

Synthesis_Workflow start Starting Materials (Thiocarbohydrazide, Formic Acid) step1 Step 1: Cyclization Formation of 4H-1,2,4-triazole-3-thiol start->step1 intermediate Intermediate: 4H-1,2,4-triazole-3-thiol step1->intermediate step2 Step 2: S-Methylation (e.g., with Dimethyl Sulfate) intermediate->step2 product Final Product: This compound step2->product purification Purification (e.g., Recrystallization) product->purification

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol

Q1: The yield of 4H-1,2,4-triazole-3-thiol is low. What are the potential causes and solutions?

A1: Low yields in the cyclization step can often be attributed to incomplete reaction or side product formation. Consider the following:

  • Reaction Time and Temperature: Ensure the reaction mixture is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in the thiocarbohydrazide or formic acid can interfere with the reaction. Use high-purity starting materials, especially for large-scale synthesis.

  • pH Control: The pH of the reaction mixture can be critical. Ensure that the pH is maintained in the optimal range for the cyclization reaction.

Q2: During the work-up of 4H-1,2,4-triazole-3-thiol, the product is difficult to precipitate or isolate. What can I do?

A2: Isolation issues can arise from the solubility of the product or the presence of impurities.

  • Adjusting pH for Precipitation: The thiol is often precipitated by acidifying the reaction mixture. Ensure the pH is lowered sufficiently to fully precipitate the product.

  • Crystallization Solvent: If the product is oily or difficult to crystallize, consider using a different solvent system for precipitation or recrystallization.

  • Seeding: Introducing a small crystal of the pure product (seeding) can help induce crystallization.

Step 2: S-Methylation of 4H-1,2,4-triazole-3-thiol

Q1: The S-methylation reaction is producing a significant amount of N-methylated byproduct. How can I improve the selectivity for S-methylation?

A1: The formation of the N-methylated isomer is a common side reaction. To favor S-methylation:

  • Choice of Base and Solvent: The basicity and the solvent system play a crucial role. A milder base and a protic solvent can favor S-methylation.

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for S-methylation over N-methylation.

  • Order of Addition: Adding the methylating agent slowly to the solution of the triazole thiol and base can help maintain a low concentration of the methylating agent, which can improve selectivity.

Methylation_Selectivity Thiol 4H-1,2,4-triazole-3-thiol SMethyl Desired Product (this compound) Thiol->SMethyl S-Methylation (Favored by lower temp, milder base) NMethyl Side Product (N-methylated isomer) Thiol->NMethyl N-Methylation (Competing reaction)

Caption: Competing S- and N-methylation pathways.

Q2: The methylation reaction is sluggish or does not go to completion. What should I check?

A2: Incomplete methylation can be due to several factors:

  • Base Stoichiometry: Ensure that at least a stoichiometric amount of base is used to deprotonate the thiol, making it nucleophilic.

  • Methylating Agent Activity: Verify the quality and activity of your methylating agent (e.g., dimethyl sulfate, methyl iodide).

  • Reaction Time: Allow sufficient time for the reaction to complete. Monitor by TLC or another suitable method.

Q3: I am concerned about the safe handling of methylating agents like dimethyl sulfate on a larger scale. What precautions should I take?

A3: Methylating agents are often toxic and must be handled with extreme care, especially at scale.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Quenching: Have a quenching solution (e.g., aqueous ammonia) readily available to neutralize any spills and at the end of the reaction.

  • Temperature Control: Be aware of the potential for exothermic reactions and have adequate cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What is a typical large-scale protocol for the synthesis of 4H-1,2,4-triazole-3-thiol?

A1: A common industrial method involves the reaction of thiocarbohydrazide with formic acid.[1] The mixture is heated, and upon completion, the product is often isolated by precipitation and filtration.[2]

Q2: Which methylating agent is preferred for industrial-scale synthesis of this compound?

A2: While methyl iodide is effective, dimethyl sulfate is often preferred in industrial settings due to its lower cost and higher boiling point, which can make it safer to handle at scale. However, it is highly toxic and requires strict handling procedures.

Q3: How can I purify the final product, this compound, on a large scale?

A3: Recrystallization is a common method for purifying the final product.[3] The choice of solvent is critical and should be determined based on the solubility profile of the product and its impurities. A patent describes a method for purifying triazoles by forming a salt, washing, and then re-acidifying to precipitate the purified triazole.[4]

Q4: What are the common impurities I should look for in the final product?

A4: Common impurities may include unreacted 4H-1,2,4-triazole-3-thiol, the N-methylated isomer, and potentially byproducts from the decomposition of the methylating agent.

Data Presentation

ParameterStep 1: CyclizationStep 2: S-Methylation
Starting Materials Thiocarbohydrazide, Formic Acid4H-1,2,4-triazole-3-thiol, Methylating Agent (e.g., Dimethyl Sulfate), Base (e.g., NaOH)
Typical Solvents Water, EthanolWater, Methanol, Ethanol
Reaction Temperature Reflux0°C to Room Temperature
Typical Yield 70-85%80-95%
Key Challenges Ensuring complete cyclization, Product isolationControlling selectivity (S- vs. N-methylation), Safe handling of methylating agents

Experimental Protocols

Protocol 1: Synthesis of 4H-1,2,4-triazole-3-thiol

This protocol is adapted from established literature procedures for the synthesis of 1,2,4-triazole-3-thiols.[2]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge formic acid.

  • Addition of Thiocarbohydrazide: Slowly add thiocarbohydrazide to the formic acid with stirring.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and add a suitable anti-solvent (e.g., water) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (S-Methylation)
  • Reaction Setup: In a reaction vessel with efficient stirring and cooling, dissolve 4H-1,2,4-triazole-3-thiol and a suitable base (e.g., sodium hydroxide) in a solvent such as water or methanol.

  • Cooling: Cool the mixture to a low temperature (e.g., 0-5°C).

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).

  • Work-up and Isolation: Quench the reaction with a suitable reagent (e.g., aqueous ammonia). The product may be isolated by extraction or precipitation, followed by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory or plant conditions. All chemical syntheses should be performed with appropriate safety precautions.

References

Technical Support Center: Analysis of 3-Methylthio-4H-1,2,4-triazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylthio-4H-1,2,4-triazole. The following sections offer insights into identifying and resolving common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of when analyzing this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic methods for related triazole compounds, potential process-related impurities may include:

  • Starting Materials: Unreacted precursors such as 4H-1,2,4-triazole-3-thiol, and methylating agents.

  • Intermediates: Incomplete reaction may leave traces of the intermediate 4H-1,2,4-triazole-3-thiol.

  • Isomeric Impurities: Depending on the synthetic pathway, there is a possibility of forming the isomeric 1,3,4-thiadiazole derivatives.

Degradation products can form under stress conditions. Forced degradation studies, while not extensively published for this specific molecule, generally involve acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradants.

Q2: My chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I resolve it?

A2: Peak tailing for triazole compounds is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic triazole ring with acidic silanol groups on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can deprotonate the acidic silanols, reducing the interaction. A pH between 6 and 8 is a good starting point.

  • Use of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.

  • Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase.

Q3: I am observing poor resolution between the main peak and a suspected impurity. How can I improve the separation?

A3: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can help separate closely eluting peaks.

  • Column Chemistry: Consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

Q4: I am not detecting any peaks, or the peaks are very small. What should I check?

A4: This issue can stem from various parts of the HPLC system or the sample itself:

  • Injector: Check for air bubbles in the syringe or sample loop. Ensure the correct injection volume is set.

  • Pump and Solvent Delivery: Verify that the pumps are delivering the mobile phase at the set flow rate and that there is sufficient mobile phase in the reservoirs.

  • Detector: Ensure the detector is turned on and set to the correct wavelength for your analyte. For this compound, a UV detector set around 220-250 nm is a reasonable starting point.

  • Sample Preparation: Confirm the concentration of your sample is appropriate for the detector's sensitivity.

Troubleshooting Guides

Guide 1: Baseline Noise and Drifting
Symptom Possible Cause Troubleshooting Action
High Baseline Noise Air bubbles in the systemDegas the mobile phase. Purge the pump.
Contaminated mobile phasePrepare fresh mobile phase using HPLC-grade solvents.
Leaking pump seals or fittingsInspect for leaks and tighten or replace fittings/seals as needed.
Baseline Drifting Column not equilibratedEquilibrate the column with the mobile phase for a sufficient time.
Mobile phase composition changingEnsure mobile phase components are well-mixed and stable.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Guide 2: Inconsistent Retention Times
Symptom Possible Cause Troubleshooting Action
Shifting Retention Times Inconsistent mobile phase preparationPrepare the mobile phase carefully and consistently.
Fluctuations in column temperatureUse a column thermostat for stable temperature control.
Column degradationFlush the column or replace it if it's old or has been used with harsh conditions.
Pump malfunctionCheck the pump for consistent flow rate and pressure.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for Impurity Profiling

This method provides a robust starting point for the separation of this compound from its potential process-related impurities and degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[1][2][3]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation cluster_verification Verification Problem Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) Check_Method Review HPLC Method Parameters Problem->Check_Method Start Check_System Inspect HPLC System (Pump, Injector, Detector) Problem->Check_System Check_Sample Evaluate Sample Preparation Problem->Check_Sample Optimize_Mobile_Phase Adjust Mobile Phase (pH, Composition) Check_Method->Optimize_Mobile_Phase If method related Change_Column Select Different Column Check_Method->Change_Column Modify_Gradient Alter Gradient Profile Check_Method->Modify_Gradient System_Maintenance Perform System Maintenance Check_System->System_Maintenance If hardware related Resolution_Achieved Problem Resolved Optimize_Mobile_Phase->Resolution_Achieved Change_Column->Resolution_Achieved Modify_Gradient->Resolution_Achieved System_Maintenance->Resolution_Achieved

Caption: A workflow for troubleshooting common HPLC issues.

Impurity_Identification_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 4H-1,2,4-triazole-3-thiol) Reaction Methylation Reaction Starting_Materials->Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Incomplete Reaction Product This compound Reaction->Product Side_Products Side Products (e.g., Isomers) Reaction->Side_Products Side Reactions Degradation_Products Degradation Products Product->Degradation_Products Stress Conditions

Caption: Logical relationship of potential impurity sources.

References

Challenges in the characterization of 3-Methylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylthio-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics for this compound?

A1: The characterization of this compound and its derivatives relies on several spectroscopic techniques. While specific shifts can vary based on substituents and solvent, general characteristics are summarized below.

Q2: What common issues might arise during the synthesis of this compound?

A2: Synthesis of 1,2,4-triazole derivatives can present several challenges. Common synthesis routes involve the cyclization of thiosemicarbazide derivatives or the methylation of the corresponding triazole-3-thiol.[1][2][3] Potential issues include the formation of isomeric byproducts, incomplete cyclization, and difficulties in purification. Reaction monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and minimize side reactions.

Q3: How can I troubleshoot poor peak shape and retention in HPLC analysis?

A3: Poor peak shape and inconsistent retention times in HPLC are common issues. For polar compounds like many 1,2,4-triazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reverse-phase chromatography.[4] Key troubleshooting steps include adjusting the mobile phase composition, such as the acetonitrile concentration and buffer pH, and ensuring the column is properly conditioned. Using a salt buffer can also improve retention and peak shape.[4]

Q4: What are the typical fragmentation patterns for 1,2,4-triazoles in Mass Spectrometry?

A4: The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of its substituents.[5] Under Electron Ionization (EI), a characteristic fragmentation involves the loss of HCN.[5] With Electrospray Ionization (ESI), fragmentation patterns can be elucidated by varying the fragmentor voltage.[5] For thioether derivatives, cleavage of the bond between the sulfur atom and the triazole ring or the methyl group is a common fragmentation pathway.[6]

Troubleshooting Guides

Problem: Unexpected Results in NMR Spectrum
Symptom Possible Cause Suggested Solution
Presence of broad peaks Tautomerism or proton exchange. 1,2,4-triazoles can exist in different tautomeric forms.[7]Run the NMR at a lower temperature to slow down the exchange process. Deuterium exchange (D₂O shake) can help identify exchangeable protons (NH).
Absence of expected signals The compound may be insoluble in the chosen NMR solvent.Test the solubility in a range of deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
Complex multiplets Presence of impurities from the synthesis, such as starting materials or byproducts.Purify the sample using techniques like recrystallization or column chromatography and re-run the analysis.
Shifted peaks compared to literature Different solvent used, concentration effects, or pH of the sample.Ensure the solvent matches the one reported in the literature. Check for consistency in sample preparation.
Problem: Low Yield or Incomplete Synthesis
Symptom Possible Cause Suggested Solution
Low product yield Suboptimal reaction conditions (temperature, time, reagents).Optimize reaction parameters systematically. For instance, in microwave-assisted synthesis, reaction time and temperature are critical.[8]
Reaction does not go to completion Inefficient cyclization or alkylation step.For cyclization, ensure the base (e.g., KOH) is anhydrous and the solvent is appropriate.[9] For S-alkylation, a stronger base or a more reactive alkylating agent might be needed.
Formation of multiple products Side reactions, such as N-alkylation instead of S-alkylation, or formation of isomeric triazoles.Control the reaction temperature and the stoichiometry of the reagents carefully. The choice of solvent can also influence the regioselectivity.

Data Presentation

Table 1: Physical and Spectroscopic Data for 3-Amino-5-methylthio-1H-1,2,4-triazole

Property Value Reference
Molecular Formula C₃H₆N₄S
CAS Number 45534-08-5
Melting Point 130-133 °C
SMILES CSc1nc(N)n[nH]1
InChI 1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7)

Note: Data for the parent this compound without the amino group is less commonly reported in detail. The data for the 3-amino derivative is provided as a close reference.

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for Substituted 1,2,4-Triazole Derivatives

Compound Structure ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
2-(Phenylthio)tetrahydro-2H-pyran7.48 (d, 2H), 7.20−7.30 (m, 3H), 5.21 (t, 1H), 4.16−4.20 (m, 1H), 3.57−3.60 (m, 1H), 2.00−2.05 (m, 1H), 1.81−1.86 (m, 2H), 1.62 (m, 3H)135.5, 130.8, 128.8, 126.7, 85.2, 64.5, 31.6, 25.6, 21.7[10]
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivative4.42 (s, 2H, CH₂), 6.90 (d, 1H), 5.36 (br s, 2H, NH₂), 12.67 (br s, 1H, NH)Not provided[11]

Note: This table provides examples from related structures to give an indication of expected chemical shifts.

Experimental Protocols

Protocol 1: General Method for HPLC-MS Analysis

This protocol is a general guideline for the analysis of 1,2,4-triazole derivatives.[5]

  • Instrumentation : HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[5]

  • Column : A C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm) is often a good starting point.[5]

  • Mobile Phase : An isocratic or gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting condition could be a 50:50 (v/v) mixture.[5]

  • Flow Rate : 0.4 mL/min.[5]

  • Column Temperature : 40 °C.[5]

  • MS Parameters (ESI) :

    • Ionization Mode : Positive

    • Drying Gas : Nitrogen at a flow rate of 10 L/min.

    • Capillary Voltage : 4000 V.

    • Fragmentor Voltage : Varied (e.g., 0, 100, 200 V) to induce fragmentation and aid in structural elucidation.[5]

    • Scan Range : m/z 100–1000.

Protocol 2: Synthesis of 3-Methylthio-4-phenylamino-5-phenyl-4H-[6][12][13]triazole

This is an example synthesis for a derivative, which involves the S-methylation of the corresponding thiol.[1]

  • Starting Material : 4-phenylamino-5-phenyl-4H-[6][11][12]triazole-3-thiol.

  • Alkylation : Dissolve the triazole-3-thiol in an appropriate solvent (e.g., ethanol).

  • Base Addition : Add a base such as sodium hydroxide or potassium hydroxide to form the thiolate salt.

  • Methylating Agent : Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

  • Reaction Conditions : Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up : After completion, the reaction mixture is typically poured into water to precipitate the product.

  • Purification : The crude product is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

General Synthesis Workflow for 3-Alkylthio-1,2,4-triazoles A Carboxylic Acid Hydrazide B Potassium Dithiocarbazinate A->B + CS2, KOH C 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol B->C + Hydrazine Hydrate D 3-Alkylthio-1,2,4-triazole Derivative C->D + Alkyl Halide (e.g., CH3I), Base Troubleshooting Workflow for HPLC Analysis Start Poor Peak Shape or Retention CheckMobilePhase Is Mobile Phase Composition Optimal? Start->CheckMobilePhase AdjustACN Adjust Acetonitrile Percentage CheckMobilePhase->AdjustACN No CheckColumn Is Column Suitable? CheckMobilePhase->CheckColumn Yes AdjustACN->CheckColumn AdjustpH Adjust Buffer pH TryHILIC Switch to HILIC Column CheckColumn->TryHILIC No CheckSample Is Sample Degrading or Insoluble? CheckColumn->CheckSample Yes TryHILIC->CheckSample PrepareFresh Prepare Fresh Sample / Check Solubility CheckSample->PrepareFresh Yes Success Analysis Successful CheckSample->Success No PrepareFresh->Success Potential ESI-MS Fragmentation Pathway Parent [M+H]+ this compound Frag1 Loss of CH3 radical Parent->Frag1 Frag4 Cleavage of C-S bond Parent->Frag4 Frag2 Loss of HCN Frag1->Frag2 Frag3 Loss of N2 Frag2->Frag3

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Methylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of methodologies used to confirm the structure of 3-Methylthio-4H-1,2,4-triazole, with a primary focus on X-ray crystallography, supplemented by spectroscopic techniques.

Structural Confirmation Workflow

The process of confirming the molecular structure of a compound like this compound involves a multi-faceted approach, beginning with synthesis and culminating in detailed structural analysis.

Figure 1. Experimental Workflow for Structural Confirmation Synthesis Synthesis of this compound Purification Purification and Crystal Growth Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Data_Analysis Data Analysis and Structure Solution XRay->Data_Analysis Validation Structure Validation and Comparison Spectroscopy->Validation Data_Analysis->Validation

Figure 1. Experimental Workflow for Structural Confirmation

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths and angles, which are crucial for confirming the connectivity and conformation of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Comparative Crystallographic Data

The following table presents the key bond lengths and angles for the 1,2,4-triazole ring of a structural analogue, 1-methyl-4-(2,2,2-trifluoroethyl)-1,2,4-triazolium iodide. These values serve as a reliable reference for what can be expected for this compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-N21.375N2-N1-C5108.5
N2-C31.315N1-N2-C3109.8
C3-N41.360N2-C3-N4106.9
N4-C51.320C3-N4-C5108.2
C5-N11.355N4-C5-N1106.6

Data derived from a representative 1,4-disubstituted-1,2,4-triazolium salt.

Spectroscopic Methods: A Complementary Approach

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecular structure that complements the data obtained from X-ray crystallography.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the sample in a deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Infrared (IR) Spectroscopy: A sample is irradiated with infrared light, and the absorption of light at different frequencies is measured. The resulting spectrum reveals the presence of specific functional groups.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for this compound and related compounds.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton This compound (Expected) Related 4-Substituted-3-methylthio-1,2,4-triazoles
S-CH₃~2.62.5 - 2.7
C5-H~8.58.4 - 8.8
N4-H~13.5-

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon This compound (Expected) Related 4-Substituted-3-methylthio-1,2,4-triazoles
S-CH₃~1413 - 15
C3~155153 - 157
C5~145144 - 148

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Frequency Range
N-HStretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C=NStretching1600 - 1650
C-NStretching1250 - 1350
C-SStretching600 - 800

The Synergy of Techniques: A Logical Framework

The confirmation of the structure of this compound relies on the logical convergence of data from multiple analytical techniques.

Figure 2. Logical Framework for Structural Validation XRay_Data X-ray Crystallographic Data (Bond Lengths, Angles) Proposed_Structure Proposed Structure of This compound XRay_Data->Proposed_Structure Provides 3D arrangement NMR_Data NMR Spectroscopic Data (Chemical Shifts, Connectivity) NMR_Data->Proposed_Structure Confirms connectivity IR_Data IR Spectroscopic Data (Functional Groups) IR_Data->Proposed_Structure Identifies functional groups Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

Figure 2. Logical Framework for Structural Validation

Comparison of different methylating agents for 4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylation of 4H-1,2,4-triazole-3-thiol is a critical transformation in the synthesis of a wide array of biologically active compounds. The strategic placement of a methyl group on either the sulfur or nitrogen atoms of the triazole ring can significantly influence the pharmacological properties of the resulting molecule. This guide provides an objective comparison of common methylating agents used for this purpose, supported by experimental data from the literature.

Introduction to the Methylation of 4H-1,2,4-triazole-3-thiol

4H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with its thione form. The presence of multiple nucleophilic centers (the exocyclic sulfur and the nitrogen atoms of the triazole ring) makes the regioselectivity of methylation a key challenge. The choice of methylating agent, base, and reaction conditions can direct the methylation to the desired position, yielding either S-methylated, N-methylated, or di-methylated products. S-alkylation is a common strategy in the derivatization of 1,2,4-triazole-3-thiones.[1]

dot graph { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

"4H-1,2,4-triazole-3-thiol" [fillcolor="#FFFFFF"]; "Methylating_Agent" [label="Methylating Agent\n(e.g., CH3I, (CH3)2SO4)", shape=ellipse, fillcolor="#FFFFFF"]; "S_Methylated" [label="3-(Methylthio)-4H-1,2,4-triazole", fillcolor="#FFFFFF"]; "N_Methylated" [label="4-Methyl-4H-1,2,4-triazole-3-thiol", fillcolor="#FFFFFF"];

"4H-1,2,4-triazole-3-thiol" -- "S_Methylated" [label="S-methylation"]; "4H-1,2,4-triazole-3-thiol" -- "N_Methylated" [label="N-methylation"]; "Methylating_Agent" -> "S_Methylated" [style=dashed, arrowhead=none]; "Methylating_Agent" -> "N_Methylated" [style=dashed, arrowhead=none]; } .dot

Caption: General reaction pathways for the methylation of 4H-1,2,4-triazole-3-thiol.

Comparison of Common Methylating Agents

The selection of a methylating agent is a critical decision in the synthesis of methylated 1,2,4-triazole derivatives. The most commonly employed agents are methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice between them often depends on factors such as reactivity, cost, safety, and the desired regioselectivity.

Methylating AgentBaseSolventProduct(s)Yield (%)Reference
Methyl IodideK₂CO₃Acetone3-(Methylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazoleNot specified
Dimethyl Sulfateaq. KOHWater5,5′-Benzene-1,4-diylbis[3-(methylsulfanyl)-1H-1,2,4-triazole]75[2]
Dimethyl Sulfateaq. KOH (2 eq.)Water5,5′-Benzene-1,4-diylbis[1-methyl-3-(methylsulfanyl)-1H-1,2,4-triazole]75[2]
Methyl IodideSodium MethoxideMethanol1-Methyl-1,2,4-triazole63[3]

Note: The provided data is for structurally related 1,2,4-triazole-3-thiol derivatives due to the limited availability of direct comparative studies on the unsubstituted parent compound. Reaction conditions and substrates vary, which should be considered when interpreting the results.

Discussion on Regioselectivity

The alkylation of 1,2,4-triazole-3-thiones can occur at the sulfur atom (S-alkylation) or one of the nitrogen atoms (N-alkylation). The regioselectivity is influenced by several factors:

  • Nature of the Tautomer: The thiol-thione tautomerism of the starting material plays a crucial role.

  • Reaction Conditions: The choice of base and solvent can significantly direct the outcome. In alkaline conditions, the formation of the thiolate anion favors S-alkylation. The use of different bases can lead to different regioselectivity. For instance, in the glycosylation of a substituted 1,2,4-triazole-3-thiol, the use of triethylamine led to S-glycosides, while potassium carbonate resulted in S,N-bis(glycosyl) derivatives.[4]

  • Nature of the Alkylating Agent: While not extensively documented in a comparative study for simple methylation, the nature of the electrophile can influence the site of attack.

In many reported syntheses, S-alkylation is the predominant pathway, especially under basic conditions which facilitate the formation of the more nucleophilic thiolate.[1] However, N-alkylation can also occur, sometimes leading to a mixture of products.[1] For S-protected 1,2,4-triazoles, subsequent alkylation typically occurs at the N1 or N2 positions.[5]

Experimental Protocols

Below are generalized experimental protocols for the methylation of 1,2,4-triazole-3-thiol derivatives based on literature procedures.

S-Methylation using Methyl Iodide

This protocol is a general representation of the S-alkylation of a substituted 1,2,4-triazole-3-thiol.

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up A Dissolve triazole-3-thiol in acetone B Add K₂CO₃ A->B C Add Methyl Iodide B->C D Stir at room temperature C->D E Filter off inorganic salts D->E F Evaporate solvent E->F G Recrystallize product F->G

Caption: Experimental workflow for a typical S-methylation reaction.

Procedure:

  • Reaction Setup: A substituted 5-(2-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is dissolved in acetone.

  • Base Addition: Anhydrous potassium carbonate (K₂CO₃) is added to the solution.

  • Methylation: Methyl iodide is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the inorganic salts are filtered off. The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

N-Methylation using Methyl Iodide and a Strong Base

This protocol is based on the N-methylation of 1H-1,2,4-triazole and can be adapted for the N-methylation of the thiol derivative, likely after protection of the thiol group.[3]

Procedure:

  • Deprotonation: To a solution of the 1,2,4-triazole derivative in an appropriate solvent like methanol, a strong base such as sodium methoxide is added at 0 °C to form the triazole anion.

  • Methylation: Methyl iodide is then added dropwise to the reaction mixture, which is allowed to warm to room temperature and stirred for several hours.[3]

  • Work-up: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., chloroform) and water. The organic layer is separated, washed, dried, and concentrated.[3]

  • Purification: The crude product is purified by distillation or recrystallization.[3]

Methylation using Dimethyl Sulfate

This protocol describes the methylation of a bis-1,2,4-triazole-3-thiol derivative.[2]

Procedure:

  • Reaction Setup: The bis-triazolethiol is dissolved in an aqueous solution of potassium hydroxide.

  • Methylation: Dimethyl sulfate is added to the solution. The amount of dimethyl sulfate can be varied to control the extent of methylation (S-methylation vs. S- and N-methylation).[2]

  • Reaction: The reaction mixture is stirred, and the product precipitates out of the solution.

  • Work-up: The precipitate is collected by filtration, washed with water, and dried.

Conclusion

The methylation of 4H-1,2,4-triazole-3-thiol can be achieved using various methylating agents, with methyl iodide and dimethyl sulfate being the most common. The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the reaction. S-methylation is generally favored under basic conditions that promote the formation of the thiolate anion. For N-methylation, protection of the thiol group may be necessary, followed by reaction with a methylating agent in the presence of a suitable base. The provided protocols offer a starting point for developing specific synthetic procedures, which should be optimized based on the specific substrate and desired outcome. Further systematic studies directly comparing different methylating agents on 4H-1,2,4-triazole-3-thiol are needed to provide a more definitive quantitative comparison.

References

A Comparative Analysis of 3-Methylthio-4H-1,2,4-triazole and 3-Ethylthio-4H-1,2,4-triazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the comparative analysis of structurally related compounds is a cornerstone for identifying candidates with optimal efficacy and safety profiles. This guide provides an objective comparison of the biological activities of two such analogs: 3-Methylthio-4H-1,2,4-triazole and 3-ethylthio-4H-1,2,4-triazole. The focus of this comparison is their performance in key biological assays, supported by experimental data primarily from a pivotal study on selective COX-2 inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition

A significant study evaluated a series of 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The study included derivatives of both this compound and 3-ethylthio-4H-1,2,4-triazole, providing a direct comparison of their potency and selectivity.

The data reveals that the 3-ethylthio derivative exhibits significantly higher potency for COX-2 inhibition and a markedly improved selectivity index compared to the 3-methylthio analog.[1]

CompoundR GroupCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5-(4-Fluorophenyl)-4-(4-(methylsulfonyl)phenyl)-3-(methylthio )-4H-1,2,4-triazole-CH₃>10013.5>7.4
5-(4-Fluorophenyl)-4-(4-(methylsulfonyl)phenyl)-3-(ethylthio )-4H-1,2,4-triazole-CH₂CH₃65.41.836.3
Celecoxib (Reference Drug)-150.04375
Data sourced from Navidpour et al., 2006.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating anti-inflammatory drugs. This test measures the reduction in paw swelling after the administration of an inflammatory agent.

The 3-ethylthio derivative demonstrated superior anti-inflammatory activity compared to the 3-methylthio derivative at the tested dose.[1]

CompoundR GroupDose (mg/kg)% Inhibition of Edema at 3h
5-(4-Fluorophenyl)-4-(4-(methylsulfonyl)phenyl)-3-(methylthio )-4H-1,2,4-triazole-CH₃10035
5-(4-Fluorophenyl)-4-(4-(methylsulfonyl)phenyl)-3-(ethylthio )-4H-1,2,4-triazole-CH₂CH₃10052
Celecoxib (Reference Drug)-10065
Data sourced from Navidpour et al., 2006.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activity of the test compounds was determined using a human whole blood assay.

Principle: This assay measures the production of prostaglandins (PGE2 for COX-2 and Thromboxane B2 for COX-1) from arachidonic acid in human whole blood. The inhibition of prostaglandin production in the presence of the test compounds is used to determine their IC50 values.

Protocol:

  • Fresh human blood is collected from healthy volunteers.

  • For the COX-2 assay, lipopolysaccharide (LPS) is added to aliquots of whole blood to induce COX-2 expression, followed by incubation. For the COX-1 assay, no LPS is added.

  • The test compounds (3-methylthio- and 3-ethylthio-4H-1,2,4-triazole derivatives) are added to the blood samples at various concentrations.

  • The blood is then stimulated with a calcium ionophore to initiate the arachidonic acid cascade.

  • After a defined incubation period, the reaction is stopped, and the plasma is separated by centrifugation.

  • The concentration of PGE2 (for COX-2 activity) and TXB2 (for COX-1 activity) in the plasma is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • The IC50 values are calculated by determining the concentration of the compound that causes 50% inhibition of prostaglandin production compared to the vehicle control.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a widely used model to evaluate the anti-inflammatory properties of chemical compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Male Wistar rats are used for the experiment.

  • The test compounds (3-methylthio- and 3-ethylthio-4H-1,2,4-triazole derivatives) are administered orally at a specified dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., celecoxib).

  • After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the compared triazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation PLA2 Phospholipase A2 Methylthio_Triazole 3-Methylthio- 4H-1,2,4-triazole Methylthio_Triazole->COX2 Ethylthio_Triazole 3-Ethylthio- 4H-1,2,4-triazole Ethylthio_Triazole->COX1 Ethylthio_Triazole->COX2

Caption: COX Inhibition Pathway by Triazole Derivatives.

The experimental workflow for evaluating these compounds involves a progression from in vitro to in vivo models to ascertain both their mechanism of action and their physiological effects.

Experimental_Workflow Start Compound Synthesis (Methylthio & Ethylthio analogs) In_Vitro In Vitro Assay: COX-1/COX-2 Inhibition Start->In_Vitro Data_Analysis_1 Determine IC50 Values & Selectivity Index In_Vitro->Data_Analysis_1 In_Vivo In Vivo Assay: Carrageenan-Induced Paw Edema Data_Analysis_1->In_Vivo Promising candidates Data_Analysis_2 Measure % Inhibition of Edema In_Vivo->Data_Analysis_2 Conclusion Comparative Efficacy Evaluation Data_Analysis_2->Conclusion

Caption: Experimental workflow for compound evaluation.

Conclusion

The presented data from comparative biological assays indicates a clear structure-activity relationship, with the ethylthio substitution conferring superior COX-2 inhibitory activity and in vivo anti-inflammatory efficacy over the methylthio analog in the tested 4,5-diaryl-4H-1,2,4-triazole series.[1] This suggests that the slightly larger and more lipophilic ethyl group may facilitate a more favorable interaction with the active site of the COX-2 enzyme. These findings are crucial for guiding the future design and synthesis of more potent and selective anti-inflammatory agents based on the 1,2,4-triazole scaffold. Further studies would be beneficial to explore a wider range of biological activities and to elucidate the precise molecular interactions driving the observed differences in potency.

References

A Comparative Study on the Reactivity of 3-Alkylthio-1,2,4-triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of 3-alkylthio-1,2,4-triazoles is crucial for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the key reactions of this versatile heterocyclic scaffold, supported by experimental data and detailed protocols.

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, and the introduction of an alkylthio group at the 3-position opens up a wide range of possibilities for further functionalization. The reactivity of 3-alkylthio-1,2,4-triazoles is primarily centered around three key transformations: S-alkylation of the parent 1,2,4-triazole-3-thiones, oxidation of the sulfide to sulfoxides and sulfones, and nucleophilic substitution at the C3 position. This guide will delve into each of these reaction types, presenting comparative data to inform synthetic strategies.

S-Alkylation of 1,2,4-Triazole-3-thiones

The most common route to 3-alkylthio-1,2,4-triazoles is the S-alkylation of the corresponding 1,2,4-triazole-3-thiones. This reaction is highly regioselective, with the sulfur atom being the preferred site of attack by electrophiles under a variety of conditions.

Comparative Data on S-Alkylation Reactions

The choice of base, solvent, and alkylating agent can influence the yield of the S-alkylation reaction. Below is a summary of representative examples.

Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
4-Phenyl-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMethyl iodideNaOHEthanol92[1]
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneEthyl bromideKOHEthanol85[2]
4,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneBenzyl chlorideNaHDMF95[3]
4-Allyl-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thionePropargyl bromideK₂CO₃Acetone88[1]
Experimental Protocol: General Procedure for S-Alkylation

A solution of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 mmol) in a suitable solvent (e.g., ethanol, DMF, acetone; 10 mL) is treated with a base (e.g., NaOH, KOH, NaH, K₂CO₃; 1.1 mmol). The mixture is stirred at room temperature for 30 minutes, after which the alkylating agent (1.1 mmol) is added. The reaction is then stirred at room temperature or heated, depending on the reactivity of the electrophile, and monitored by TLC. Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent.

S_Alkylation cluster_reactants Reactants cluster_product Product TriazoleThione 4,5-Disubstituted-1,2,4-triazole-3-thione Thiolate Thiolate anion TriazoleThione->Thiolate Deprotonation Product 3-Alkylthio-1,2,4-triazole Thiolate->Product SN2 reaction AlkylHalide R-X (Alkyl Halide) Base Base

Caption: S-Alkylation of 1,2,4-triazole-3-thiones.

Oxidation of the Alkylthio Group

The sulfur atom in the 3-alkylthio substituent is susceptible to oxidation, providing access to the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit enhanced biological activity compared to the parent sulfides. A variety of oxidizing agents can be employed for this transformation.

Comparative Data on Oxidation Reactions

The choice of oxidizing agent and reaction conditions determines whether the sulfoxide or the sulfone is obtained as the major product.

Starting MaterialOxidizing AgentProductYield (%)Reference
3-Methylthio-4,5-diphenyl-4H-1,2,4-triazolem-CPBA (1 eq.)Sulfoxide85[4]
3-Methylthio-4,5-diphenyl-4H-1,2,4-triazolem-CPBA (2 eq.)Sulfone90[4]
3-Ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazoleH₂O₂/AcOHSulfone88[4]
3-Benzylthio-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazoleKMnO₄Sulfone75[4]
Experimental Protocol: Oxidation to Sulfones

To a solution of the 3-alkylthio-1,2,4-triazole (1 mmol) in glacial acetic acid (10 mL), 30% hydrogen peroxide (3 mmol) is added dropwise at room temperature. The reaction mixture is then heated at 80-90 °C for 2-4 hours and monitored by TLC. After completion, the mixture is cooled and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure sulfone.[4]

Oxidation_Pathway Sulfide 3-Alkylthio-1,2,4-triazole Sulfoxide 3-Alkylsulfinyl-1,2,4-triazole Sulfide->Sulfoxide [O] Sulfone 3-Alkylsulfonyl-1,2,4-triazole Sulfoxide->Sulfone [O]

Caption: Oxidation of 3-alkylthio-1,2,4-triazoles.

Nucleophilic Substitution at the C3-Position

The 3-alkylthio group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C3 position of the 1,2,4-triazole ring. This reaction is particularly useful for the synthesis of 3-amino, 3-hydrazino, and 3-alkoxy-1,2,4-triazoles. The reactivity of the substrate is often enhanced by oxidation of the alkylthio group to the corresponding sulfone, which is a better leaving group.

Comparative Data on Nucleophilic Substitution Reactions
Starting MaterialNucleophileProductConditionsYield (%)Reference
3-Methylsulfonyl-4,5-diphenyl-4H-1,2,4-triazoleHydrazine hydrate3-Hydrazino-4,5-diphenyl-4H-1,2,4-triazoleEthanol, reflux82[5]
3-Methylthio-5-(pyridin-4-yl)-4H-1,2,4-triazoleAmmonia3-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazoleEtOH, sealed tube, 150 °C65[2]
3-Ethylthio-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazoleSodium methoxide3-Methoxy-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazoleMethanol, reflux78[2]
Experimental Protocol: Synthesis of 3-Hydrazino-1,2,4-triazoles

A mixture of the 3-alkylsulfonyl-1,2,4-triazole (1 mmol) and hydrazine hydrate (5 mmol) in ethanol (15 mL) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give the desired 3-hydrazino-1,2,4-triazole.[5]

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Substrate 3-Alkylthio/sulfonyl-1,2,4-triazole Product 3-Substituted-1,2,4-triazole Substrate->Product Nucleophilic Attack Nucleophile Nu-H (e.g., R-NH₂, N₂H₄, R-OH) LeavingGroup R-S⁻ / R-SO₂⁻ Product->LeavingGroup Elimination

References

Validating the Purity of Synthesized 3-Methylthio-4H-1,2,4-triazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-Methylthio-4H-1,2,4-triazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. We will explore common analytical techniques, present typical experimental data for analogous compounds, and provide detailed protocols to guide your purity assessment.

Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on the physicochemical properties of this compound, potential impurities, and the desired level of sensitivity and specificity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Purity (as % area), retention time, presence of non-volatile impurities.Widely applicable, quantitative, non-destructive.Requires a chromophore for UV detection; resolution of closely related impurities can be challenging.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Purity, molecular weight confirmation, identification of volatile impurities through fragmentation patterns.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.Detailed structural information, identification of impurities, and quantification against a standard.Provides unambiguous structural confirmation, can detect a wide range of impurities.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for clear spectra.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Percentage composition of C, H, N, and S.Confirms the elemental composition of the bulk sample.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar triazole derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of polar heterocyclic compounds like this compound.

  • Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 95:5 mixture of aqueous buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 210-254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: If a certified reference standard is available, prepare a stock solution and a series of dilutions in the mobile phase to create a calibration curve for quantitative analysis. If a certified standard is not available, purity can be estimated by the area percentage of the main peak, assuming all components have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the target compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for identifying and quantifying impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or D2O with a suppression of the water signal).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to confirm the structure and assign signals unambiguously.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Quantitative NMR (qNMR): To determine the absolute purity, a certified internal standard with a known concentration is added to the sample. The purity of the target compound is then calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound.

  • Instrumentation: CHNS/O elemental analyzer.

  • Procedure: A small, precisely weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Expected Values for C₃H₅N₃S:

    • Carbon (C): 31.29%

    • Hydrogen (H): 4.38%

    • Nitrogen (N): 36.49%

    • Sulfur (S): 27.84%

  • Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values to be considered a good indication of purity.[1]

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and analysis workflows.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Validation start Starting Materials (e.g., 4H-1,2,4-triazole-3-thiol, Methylating Agent) reaction Reaction (e.g., S-methylation) start->reaction workup Work-up & Purification (e.g., Extraction, Crystallization) reaction->workup product Synthesized This compound workup->product hplc HPLC Analysis product->hplc Purity (%) gcms GC-MS Analysis product->gcms MW & Volatile Impurities nmr NMR Spectroscopy product->nmr Structure & Impurity ID ea Elemental Analysis product->ea Elemental Composition

Caption: General workflow for the synthesis and purity validation of this compound.

analytical_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods main_compound Synthesized this compound hplc HPLC main_compound->hplc Quantitative Purity gcms GC-MS main_compound->gcms Volatile Impurity Profile nmr NMR main_compound->nmr Structural Confirmation ea Elemental Analysis main_compound->ea Empirical Formula Verification hplc_adv Advantage: Quantitative, robust. hplc->hplc_adv hplc_dis Disadvantage: Requires chromophore. hplc->hplc_dis gcms_adv Advantage: High sensitivity for volatile impurities. gcms->gcms_adv gcms_dis Disadvantage: Not for non-volatile compounds. gcms->gcms_dis nmr_adv Advantage: Definitive structural information. nmr->nmr_adv nmr_dis Disadvantage: Lower sensitivity. nmr->nmr_dis ea_adv Advantage: Confirms elemental composition. ea->ea_adv ea_dis Disadvantage: No impurity identification. ea->ea_dis

Caption: Comparison of analytical methods for purity validation.

Potential Impurities and Alternative Products

The synthesis of this compound typically involves the S-methylation of 4H-1,2,4-triazole-3-thiol.[2] Depending on the reaction conditions and the methylating agent used, several impurities could be present in the final product.

Common Potential Impurities:

  • Unreacted Starting Material: 4H-1,2,4-triazole-3-thiol.

  • Over-methylated Products: N-methylation of the triazole ring can occur, leading to isomers such as 1-methyl-3-methylthio-1H-1,2,4-triazole or 4-methyl-3-methylthio-4H-1,2,4-triazole.

  • Byproducts from the Methylating Agent: For example, if dimethyl sulfate is used, residual methanol or other related species might be present.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The presence of these impurities can be investigated using the analytical techniques described above. For instance, HPLC can separate isomers with different polarities, while GC-MS can detect volatile byproducts. NMR is particularly powerful for identifying isomeric impurities through their distinct chemical shifts and coupling patterns.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While a single technique can provide an initial assessment, a combination of chromatographic and spectroscopic methods is essential for a comprehensive and reliable purity determination. For routine analysis, HPLC is a robust and quantitative method. For initial characterization and impurity identification, GC-MS and NMR are indispensable. Elemental analysis provides the final confirmation of the bulk sample's elemental composition. By employing the protocols and understanding the potential impurities outlined in this guide, researchers can confidently assess the purity of their synthesized this compound and ensure the integrity of their subsequent research.

References

Spectroscopic Data of 3-Methylthio-4H-1,2,4-triazole and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tautomerism in Methylated 1,2,4-triazole-3-thiols

The 1,2,4-triazole-3-thiol ring system can exist in several tautomeric forms. The position of the methyl group significantly influences which tautomer is predominant. The two primary isomers are the S-methylated form (3-Methylthio-4H-1,2,4-triazole) and the N-methylated thione form (4-Methyl-1,2,4-triazole-3-thiol). The available literature and spectral databases predominantly feature data for the N-methylated isomer, suggesting its greater stability under common experimental conditions.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 4-Methyl-1,2,4-triazole-3-thiol, which serves as a crucial reference for the spectroscopic characteristics of this heterocyclic core.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
4-Methyl-1,2,4-triazole-3-thiol DMSO-d613.61 (brs, 1H, SH), 8.38 (s, 1H, CH), 3.42 (s, 3H, N-CH₃)[1]
4-Ethyl-2,3-dihydro-4H-1,2,4-triazoline-3-thione DMSO-d613.61 (brs, 1H), 8.38 (s, 1H), 3.42 (s, 3H)[1]
5-phenyl-4-amino-1,2,4-triazole-3-thiol CDCl₃12.50 (1H, s, SH), 7.45-7.80 (4H, m, H-Ar), 5.45 (2H, s, NH₂)[2]
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one DMSO-d614.20 (br. s, 1H, NH), 8.53 (s, 1H, CH), 4.53 (t, 1H, CH), 4.36 (td, 1H, CH₂), 4.28 (td, 1H, CH₂), 2.71 (m, 1H, CH₂), 2.43 (dq, 1H, CH₂)[3]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
4-Methyl-1,2,4-triazole-3-thiol DMSO-d6166.36 (C=S), 142.60 (C-H)[1][4]
4-Ethyl-2,3-dihydro-4H-1,2,4-triazoline-3-thione DMSO-d6166.36, 142.60, 31.27[1]
1H-1,2,4-Triazole-3-thiol 166.3, 144.9[5]
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one DMSO-d6174.82 (C=O), 155.96 (C=S), 146.10 (C-H), 66.80 (CH₂-O), 42.20 (CH), 29.27 (CH₂)[3]
Table 3: IR Spectroscopic Data
CompoundMediumKey Absorption Bands (cm⁻¹)
4-Methyl-1,2,4-triazole-3-thiol KBr disc, nujol mullData available in spectral databases[6][7]
4-Amino-5-aryl-1,2,4-triazole-3-thiols KBr3420-3250 (N-H), 2600-2550 (S-H), 1620-1540 (C=N)[2]
4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol 3210-3265 (N-H₂), 2790 (S-H)[8]
3-Amino-1-methyl-5-methylthio-1,2,4-triazole Gas PhaseData available in NIST WebBook[9]
Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
4-Methyl-1,2,4-triazole-3-thiol GC-MS[M]⁺ at m/z 115[10]
2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetic acid LC-MS/MS[M+H]⁺ at m/z 256.0208[11]
5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol [M]⁺ at m/z 238[12]
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one LCMS (ESI+)[M+H]⁺ at m/z 186[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR : Proton NMR spectra are acquired to determine the number of different types of protons and their chemical environments. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • ¹³C NMR : Carbon-13 NMR spectra are obtained to identify the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy
  • Instrumentation : FTIR spectrometers are commonly used to obtain infrared spectra.

  • Sample Preparation : Solid samples can be analyzed as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : Various types of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization : Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Data Analysis : The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure elucidation.

Visualizations

The following diagrams illustrate key workflows and logical relationships in spectroscopic data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Compound Compound Synthesis (e.g., this compound) Purification Purification Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Spectral_Analysis Spectral Data Analysis NMR->Spectral_Analysis IR->Spectral_Analysis MS->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Conclusion Final Structure Confirmation Structure_Elucidation->Conclusion

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

cross_reference_logic Exp_Data Experimental Spectroscopic Data (NMR, IR, MS) Comparison Data Comparison and Cross-Referencing Exp_Data->Comparison Lit_Data Literature & Database Spectroscopic Data Lit_Data->Comparison Match Data Match Comparison->Match Consistent Mismatch Data Mismatch Comparison->Mismatch Inconsistent Confirmation Compound Identity Confirmed Match->Confirmation Reevaluation Re-evaluation of Structure or Experimental Data Mismatch->Reevaluation

Caption: Logical Flow for Cross-Referencing Experimental and Literature Data.

References

A Comparative Guide to the Structure-Activity Relationships of 3-Alkylthio-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a 3-alkylthio substituent has been a key strategy in the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-alkylthio-1,2,4-triazole derivatives, focusing on their antitubercular, selective COX-2 inhibitory, and antifungal activities. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of novel drug candidates.

Antitubercular Activity

A series of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles were synthesized and evaluated for their antimycobacterial potency against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. The SAR studies revealed several key insights into the structural requirements for potent antitubercular activity.

Key SAR Observations:

  • Effect of Alkyl Chain Length: The length of the alkyl chain at the 3-thio position significantly influences antimycobacterial activity. Generally, compounds with shorter alkyl chains, such as methyl or ethyl, demonstrated potent activity.

  • Aromatic Substituents: The nature and position of substituents on the 5-aryl ring were found to be critical. Electron-withdrawing groups, such as halogens (Cl, F), at the para position of the phenyl ring often resulted in enhanced activity.

  • Selectivity: Many of the synthesized compounds exhibited high selectivity indices, indicating low toxicity against mammalian cell lines.[1][2]

Table 1: Antitubercular Activity of 3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazole Derivatives [1][2]

Compound ID5-Aryl Group3-Alkylthio GroupIC50 (µg/mL) vs. M. tuberculosis H37Ra (Dormant Stage)IC50 (µg/mL) vs. M. tuberculosis H37Ra (Active Stage)
1a PhenylS-CH31.882.14
1b 4-ChlorophenylS-CH30.030.03
1c 4-FluorophenylS-CH30.040.05
1d 4-NitrophenylS-CH30.941.12
2a PhenylS-C2H52.162.45
2b 4-ChlorophenylS-C2H50.050.06
2c 4-FluorophenylS-C2H50.060.07
2d 4-NitrophenylS-C2H51.231.56

Note: Data is compiled from reported studies and may be presented in a standardized format for comparison.

Selective COX-2 Inhibitory Activity

Derivatives of 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for their potential as anti-inflammatory agents with reduced gastrointestinal side effects.

Key SAR Observations:

  • Alkylthio Substituent: The nature of the alkyl group at the 3-thio position plays a crucial role in COX-2 selectivity. An ethylthio group was found to be optimal for high selectivity over COX-1.[3]

  • Diaryl Substitution: The presence of a 4-methylsulfonylphenyl group at the N4-position and a 4-fluorophenyl group at the C5-position were identified as key pharmacophoric features for potent and selective COX-2 inhibition.[3]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-Alkylthio-4,5-diaryl-4H-1,2,4-triazole Derivatives [3]

Compound ID3-Substituent5-Aryl Group4-Aryl GroupCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
3a SH4-Fluorophenyl4-Methylsulfonylphenyl>10015.6>6.4
3b SMe4-Fluorophenyl4-Methylsulfonylphenyl50.25.39.47
3c SEt4-Fluorophenyl4-Methylsulfonylphenyl20.51.811.39
Celecoxib ---3.72.21.68
Antifungal Activity

The antifungal potential of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles has been explored, revealing a relationship between the alkyl chain length and antifungal efficacy.

Key SAR Observations:

  • Alkyl Chain Length: Antifungal activity was observed to increase with the length of the carbon chain at the 3-thio position. The decylthio derivative exhibited the most potent antifungal and antimicrobial effects.[4]

  • Structure-Activity Trend: A clear trend was noted where increasing the lipophilicity through longer alkyl chains enhanced the activity, suggesting the importance of membrane permeability for reaching the target site.[4]

Table 3: Antimicrobial and Antifungal Activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles [4]

Compound ID3-Alkylthio GroupAntimicrobial EffectAntifungal Effect
4a S-C4H9ModerateModerate
4b S-C6H13ModerateGood
4c S-C8H17GoodGood
4d S-C10H21Most ActiveMost Active

Experimental Protocols

Antitubercular Activity Assay: The antimycobacterial activity was determined against Mycobacterium tuberculosis H37Ra using the Microplate Alamar Blue Assay (MABA). Compounds were dissolved in DMSO and serially diluted in microplates. Mycobacterial suspensions were added to each well, and the plates were incubated. After incubation, Alamar blue solution was added, and the plates were re-incubated. The minimum inhibitory concentration (IC50) was determined as the lowest concentration of the compound that prevented a color change from blue to pink.

In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay. The assay measures the conversion of arachidonic acid to prostaglandins. Compounds were pre-incubated with the respective enzyme, and then arachidonic acid was added to initiate the reaction. The amount of prostaglandin produced was quantified using a specific ELISA kit. IC50 values were calculated from the concentration-response curves.[3]

Antifungal and Antimicrobial Activity Assay: The antimicrobial and antifungal activities were investigated using the agar diffusion method (well method). Standardized microbial suspensions were uniformly spread on agar plates. Wells were created in the agar, and solutions of the test compounds at a specific concentration were added to the wells. The plates were incubated, and the diameter of the inhibition zones was measured. The activity was compared to standard antimicrobial and antifungal agents.[4]

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Hydrazides, Isothiocyanates) Intermediate Intermediate Formation (e.g., Thiosemicarbazides) Start->Intermediate Cyclization Cyclization to 1,2,4-Triazole-3-thiol Core Intermediate->Cyclization Alkylation S-Alkylation Cyclization->Alkylation Final 3-Alkylthio-1,2,4-triazole Derivatives Alkylation->Final Screening In Vitro Screening (e.g., Antimicrobial, Enzyme Inhibition) Final->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of 3-alkylthio-1,2,4-triazole derivatives.

SAR_Relationships cluster_core 3-Alkylthio-1,2,4-triazole Core cluster_substituents Substituent Modifications cluster_activity Biological Activity Core 1,2,4-Triazole R1 R1: 3-Alkylthio Group - Chain Length - Branching Core->R1 R2 R2: 5-Aryl Group - Electronic Effects - Steric Effects Core->R2 R3 R3: 4-Substituent - H-bonding - Lipophilicity Core->R3 Activity Potency & Selectivity (e.g., IC50, SI) R1->Activity Influences Lipophilicity, Target Binding R2->Activity Modulates Potency, Selectivity R3->Activity Affects Pharmacokinetics, Target Interaction

Caption: Key structural elements influencing the biological activity of 3-alkylthio-1,2,4-triazole derivatives.

References

A Comparative Benchmarking Study on the Synthetic Efficiency of 3-Methylthio-4H-1,2,4-triazole Preparation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of common synthetic routes for the preparation of 3-Methylthio-4H-1,2,4-triazole, a valuable building block in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method based on efficiency and procedural simplicity.

The synthesis of this compound predominantly proceeds through a two-stage process: the formation of a 4H-1,2,4-triazole-3-thiol intermediate, followed by its S-methylation. The efficiency of the overall synthesis is therefore dependent on the efficacy of each of these steps. This guide will compare three primary methods for the synthesis of the 4H-1,2,4-triazole-3-thiol precursor, followed by a standardized methylation protocol.

Comparative Analysis of Synthetic Methodologies

The primary variations in the synthesis of this compound lie in the construction of the triazole-thiol ring. We will compare three common approaches:

  • Method A: Cyclization of Acylthiosemicarbazides. This is a widely used two-step method involving the initial formation of an acylthiosemicarbazide from a hydrazide and an isothiocyanate, followed by base-catalyzed cyclization.

  • Method B: One-Pot Reaction of Hydrazide and Carbon Disulfide. This method involves the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by the addition of hydrazine hydrate to facilitate cyclization.

  • Method C: Polyphosphate Ester (PPE) Mediated Condensation and Cyclization. This approach utilizes a carboxylic acid and thiosemicarbazide, which are condensed with the aid of polyphosphate ester (PPE) and subsequently cyclized in an alkaline medium.

The subsequent S-methylation of the resulting 4H-1,2,4-triazole-3-thiol is typically achieved with high efficiency using a methylating agent such as methyl iodide in the presence of a base.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different synthetic routes to 4H-1,2,4-triazole-3-thiol derivatives. It is important to note that the yields are reported for various substituted analogues, as data for the parent, unsubstituted compound is not consistently available in a comparative format. However, these examples provide a representative benchmark for the efficiency of each method.

MethodKey IntermediatesReagentsReaction ConditionsReported Yield (%)
A: Acylthiosemicarbazide Cyclization 1-Acyl-4-aryl-thiosemicarbazidesHydrazide, Aryl isothiocyanate, Base (e.g., NaOH)Reflux62-79%[1]
B: Hydrazide and Carbon Disulfide Potassium dithiocarbazinateHydrazide, CS₂, KOH, Hydrazine hydrateStirring at RT, followed by refluxGood yields (not quantified in reviewed literature)
C: PPE Mediated Condensation Acylthiosemicarbazide (formed in situ)Carboxylic acid, Thiosemicarbazide, PPE, Base (e.g., KOH)90°C, followed by stirring in aqueous alkali38-71%[2]
S-Methylation 4H-1,2,4-triazole-3-thiolMethyl iodide, Base (e.g., K₂CO₃)Reflux in a suitable solvent (e.g., acetone)High yields (often quantitative)

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4H-1,2,4-triazole-3-thiols and their subsequent methylation.

Method A: Acylthiosemicarbazide Cyclization

Step 1: Synthesis of 1-Acyl-4-aryl-thiosemicarbazide A mixture of an appropriate acid hydrazide (0.01 mol) and an aryl isothiocyanate (0.01 mol) in a suitable solvent such as dry benzene is refluxed for 6 hours.[1] Upon cooling, the solid material that forms is filtered and recrystallized from methanol. Yields for this step typically range from 88 to 95%.[1]

Step 2: Synthesis of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol The 1-acyl-4-aryl-thiosemicarbazide (0.01 mol) is dissolved in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and refluxed for 4-6 hours. After cooling, the solution is acidified with a mineral acid such as hydrochloric acid to precipitate the product. The precipitate is then filtered, washed with water, and recrystallized from ethanol.[1]

Method B: Hydrazide and Carbon Disulfide Method

Step 1: Formation of Potassium Dithiocarbazinate An acid hydrazide (0.024 mol) is dissolved in absolute ethanol containing potassium hydroxide (0.035 mol), and the mixture is stirred for 15 minutes. Carbon disulfide (0.033 mol) is then added, and the mixture is stirred for 24 hours.

Step 2: Cyclization with Hydrazine Hydrate To the potassium dithiocarbazinate solution, hydrazine hydrate (10 mL) is added, and the mixture is refluxed with stirring. The reaction is complete when the evolution of hydrogen sulfide ceases (monitored with lead acetate paper). The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Method C: Polyphosphate Ester (PPE) Mediated Synthesis

Step 1: Acylation of Thiosemicarbazide A carboxylic acid and thiosemicarbazide are thoroughly mixed in a hydrothermal reaction vessel. A suitable solvent like dry ethyl acetate and polyphosphate ester (PPE) are added. The mixture is heated at 90°C.[2][3]

Step 2: Cyclodehydration After the acylation step, the intermediate is treated with an aqueous alkali solution (e.g., KOH) and stirred to induce cyclodehydration, forming the 1,2,4-triazole-3-thiol.[2][3] The product is isolated by acidification of the reaction mixture.

S-Methylation Protocol

To a solution of the 4H-1,2,4-triazole-3-thiol (e.g., 2.18 x 10⁻² mol) in a solvent like acetone (65 mL), potassium carbonate (2.18 x 10⁻² mol) and methyl iodide (2.4 x 10⁻² mol) are added. The mixture is stirred and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is worked up to isolate the this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the compared synthetic methods for preparing this compound.

cluster_A Method A: Acylthiosemicarbazide Cyclization cluster_B Method B: Hydrazide and Carbon Disulfide cluster_C Method C: PPE Mediated Synthesis cluster_methylation S-Methylation A_start Acid Hydrazide + Aryl Isothiocyanate A_inter 1-Acyl-4-aryl-thiosemicarbazide A_start->A_inter Reflux in Benzene A_reagent1 Base (e.g., NaOH) Reflux A_inter->A_reagent1 thiol 4H-1,2,4-Triazole-3-thiol A_reagent1->thiol Cyclization M_reagent Methyl Iodide + Base (e.g., K₂CO₃) thiol->M_reagent B_start Acid Hydrazide + CS₂ + KOH B_inter Potassium Dithiocarbazinate B_start->B_inter Stirring at RT B_reagent1 Hydrazine Hydrate Reflux B_inter->B_reagent1 B_reagent1->thiol Cyclization C_start Carboxylic Acid + Thiosemicarbazide C_reagent1 PPE, 90°C C_start->C_reagent1 C_inter Acylthiosemicarbazide (in situ) C_reagent2 Base (e.g., KOH) C_inter->C_reagent2 C_reagent1->C_inter Acylation C_reagent2->thiol Cyclodehydration final_product This compound M_reagent->final_product

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The selection of an optimal synthetic route for this compound depends on factors such as the availability of starting materials, desired yield, and operational simplicity.

  • Method A (Acylthiosemicarbazide Cyclization) is a robust and high-yielding approach, particularly for the initial thiosemicarbazide formation. The overall yields for the triazole-thiol are consistently good.

  • Method B (Hydrazide and Carbon Disulfide) offers a one-pot approach to an aminotriazole thiol, which can be advantageous in terms of step economy, although quantitative comparisons are less readily available in the literature.

  • Method C (PPE Mediated Synthesis) provides a direct route from carboxylic acids, avoiding the need to pre-form the acid hydrazide. However, the reported yields can be variable.

The final S-methylation step is generally a high-yielding and straightforward transformation. For researchers aiming for high efficiency and reliability, Method A appears to be a well-documented and effective choice. However, the other methods present viable alternatives depending on the specific experimental context and available resources. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important heterocyclic compound.

References

A Comparative Analysis of In Silico and In Vitro Studies on 3-Methylthio-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational (in silico) and laboratory-based (in vitro) findings for 3-Methylthio-4H-1,2,4-triazole derivatives. This class of compounds has garnered significant interest for its diverse pharmacological potential, including antimicrobial and anticancer activities.

This guide summarizes quantitative data from various studies, details the experimental protocols used, and visualizes key biological pathways and workflows to offer a comprehensive overview of the current research landscape. By juxtaposing predictive computational models with tangible experimental results, we aim to highlight the synergies and discrepancies that can inform future drug discovery and development efforts.

Quantitative Data Summary

The following tables present a consolidated view of the biological activities of various this compound and related 1,2,4-triazole derivatives, comparing in silico predictions with in vitro experimental outcomes.

Antimicrobial Activity

The antimicrobial potential of these derivatives is a key area of investigation. In silico molecular docking studies often precede synthesis and in vitro testing to predict the binding affinity of the compounds to specific microbial enzyme targets.

Table 1: Comparison of In Silico Docking Scores and In Vitro Antimicrobial Activity

CompoundTarget Enzyme (PDB ID)In Silico Docking Score (kcal/mol)In Vitro Activity (MIC/MBC/Zone of Inhibition)OrganismReference
5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine derivative (TZB1)Not SpecifiedNot SpecifiedZone of Inhibition: 12-18 mmS. aureus, B. subtilis, E. coli, P. aeruginosa[1][2]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative (7d)Glucosamine-6-phosphate synthase-10.49Not SpecifiedVarious bacteria and fungi[3]
Vinyl-1,2,4-triazole derivative (2h)Lanosterol 14-alpha-demethylase (CYP51)Not SpecifiedMIC: 0.0002-0.0033 mM (antibacterial), 0.02-0.04 mM (antifungal)Xanthomonas campestris, various fungi[4]
4-Amino-5-stearyl-4H-1,2,4-triazole-3-thiol (B6)DNA Gyrase (1KZN)-8.75Not Specified (Predicted)Not Applicable[5]
4-Amino-5-oleayl-4H-1,2,4-triazole-3-thiol (B7)DNA Gyrase (1KZN)-8.69Not Specified (Predicted)Not Applicable[5]

Note: Direct comparison is often challenging as different studies use varied derivatives, target enzymes, and microbial strains.

Anticancer and Enzyme Inhibitory Activity

Derivatives of 1,2,4-triazole have also been extensively studied for their potential as anticancer agents, often through the inhibition of critical enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs).

Table 2: Comparison of In Silico and In Vitro Anticancer and Enzyme Inhibition Data

CompoundTarget EnzymeIn Silico Docking Score (kcal/mol) / Binding ModeIn Vitro Activity (IC50)Cell Line / AssayReference
Quinazolin-4(3H)-one derivative (17)Dihydrofolate Reductase (DHFR)Shared docking mode with Methotrexate, H-bond with Ala9, arene-arene with Phe340.01 µMDHFR Inhibition Assay[6]
Quinazolin-4(3H)-one derivative (24)Not SpecifiedNot Specified9.5 µg/mlMCF-7 (Breast Cancer)[6]
Indolyl 1,2,4-triazole derivative (Vg)CDK4 / CDK6Not Specified0.891 µM / 3.479 µMCDK4/6 Inhibition Assay[7]
Indolyl 1,2,4-triazole derivative (Vf)CDK4 / CDK6Not Specified2.91 µM / 1.914 µMCDK4/6 Inhibition Assay[7]
bis-Triazole derivative (19l)COX-2 / B-RAFV600E / EGFRNot SpecifiedS.I. = 49.38 / 0.05 µM / 0.066 µMEnzyme Inhibition Assays[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols employed in the in silico and in vitro evaluation of this compound derivatives.

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation: The 3D structure of the target protein (e.g., DHFR, DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site residues, are examined. The docking score provides a quantitative estimate of the binding affinity.[3][5]

In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][2]

In Vitro Enzyme Inhibition Assay (e.g., DHFR Inhibition)

This assay quantifies the ability of a compound to inhibit the activity of a specific enzyme.

  • Assay Mixture Preparation: A reaction mixture is prepared containing the enzyme (e.g., DHFR), its substrate (dihydrofolic acid), and a cofactor (NADPH) in a suitable buffer.

  • Addition of Inhibitor: The this compound derivative (the potential inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation and Monitoring of Reaction: The enzymatic reaction is initiated, and the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) is monitored over time using a spectrophotometer.

  • Calculation of IC50: The rate of the reaction is calculated for each inhibitor concentration. The concentration of the inhibitor that causes a 50% reduction in the enzyme's activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_in_silico In Silico Phase cluster_synthesis Synthesis Phase cluster_in_vitro In Vitro Phase ligand_design Ligand Design & Preparation docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking analysis Binding Affinity Analysis docking->analysis synthesis Chemical Synthesis of Selected Derivatives analysis->synthesis antimicrobial Antimicrobial Screening synthesis->antimicrobial anticancer Anticancer Screening synthesis->anticancer enzyme Enzyme Inhibition Assays synthesis->enzyme data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis data_analysis->analysis Feedback Loop for Further Optimization

Caption: A typical workflow for drug discovery involving 1,2,4-triazole derivatives.

signaling_pathway cluster_cell Bacterial Cell DNA_gyrase DNA Gyrase DNA_replication DNA Replication DNA_gyrase->DNA_replication Cell_division Cell Division DNA_replication->Cell_division Triazole_derivative This compound Derivative Triazole_derivative->DNA_gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by a 1,2,4-triazole derivative.

References

Safety Operating Guide

Proper Disposal of 3-Methylthio-4H-1,2,4-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists handling 3-Methylthio-4H-1,2,4-triazole must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data sheets and regulatory standards.

I. Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Segregation and Storage:

    • Do not mix this compound with other waste materials.

    • Keep the chemical in its original, tightly closed container.[1]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage area should be secure and clearly labeled.[1][2]

  • Waste Classification:

    • It is the responsibility of the waste generator to correctly classify the waste according to local, regional, and national regulations to ensure complete and accurate classification.[3][4]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

    • The approved disposal method is typically incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Disposal of Contaminated Packaging:

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.

    • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container may be offered for recycling or reconditioning.[2]

Important Considerations:

  • Under no circumstances should this compound or its containers be disposed of in general waste or discharged into sewer systems or waterways.[2]

  • Avoid contaminating water, foodstuffs, and animal feed during storage and disposal.[2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid materials, sweep up the substance and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Disposal A Wear Appropriate PPE B Segregate Waste A->B C Use Original or Approved Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Label Container Clearly D->E F Classify Waste According to Regulations E->F G Contact Licensed Waste Disposal Service F->G H Incineration at Approved Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylthio-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Methylthio-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.